3-(2,3-Dichlorophenyl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2,3-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOCBCMKVRKWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503783 | |
| Record name | 3-(2,3-Dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57915-79-4 | |
| Record name | 3-(2,3-Dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2,3-Dichlorophenyl)propanoic Acid (CAS 57915-79-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and available data for 3-(2,3-Dichlorophenyl)propanoic acid, CAS number 57915-79-4. This document is intended to be a valuable resource for professionals engaged in chemical research and drug development.
Chemical and Physical Properties
This compound is a solid chemical compound. The fundamental properties of this compound are summarized in the table below, providing a clear reference for laboratory and research applications.
| Property | Value | Source(s) |
| CAS Number | 57915-79-4 | [1][2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-(2,3-Dichlorophenyl)propionic acid, Benzenepropanoic acid, 2,3-dichloro- | [1][3] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1][2] |
| Molecular Weight | 219.07 g/mol | [2] |
| Physical Form | Solid | |
| Melting Point | 117-118 °C | [1] |
| Boiling Point (Predicted) | 339.2 ± 27.0 °C | [1] |
| Density (Predicted) | 1.392 ± 0.06 g/cm³ | [1] |
| Storage Temperature | Room Temperature |
Safety and Handling Information
Appropriate safety precautions should be observed when handling this compound. The available safety data indicates that it is a warning-level hazard.
| Category | Information | Source(s) |
| Signal Word | Warning | |
| Hazard Statements (H-phrases) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements (P-phrases) | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound were not found in the provided search results, a general methodology for the synthesis of a closely related compound, 3-(2-chlorophenyl)propionic acid, can be informative. This process typically involves the hydrolysis of the corresponding methyl ester.
Example Synthetic Protocol: Hydrolysis of a Methyl Ester Precursor
-
Reaction Setup: The precursor, methyl 3-(2,3-dichlorophenyl)propionate, is refluxed in a 10% aqueous solution of sodium hydroxide.
-
Reaction Time: The mixture is refluxed for a period of two hours.
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
It is then acidified, which will cause the product to precipitate.
-
The precipitate is collected by filtration.
-
-
Purification:
-
The collected solid is dissolved in a hot aqueous solution of sodium bicarbonate.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is then acidified again to precipitate the purified this compound.
-
The final product is collected by filtration.
-
Visualizations
To aid in the understanding of experimental and logical workflows relevant to the study of this compound, the following diagrams are provided.
Caption: A generalized workflow for the synthesis, work-up, purification, and analysis of a chemical compound.
Caption: The logical relationship between the molecular structure and the various data points of a chemical compound.
References
An In-depth Technical Guide on the Physicochemical Characteristics of 3-(2,3-Dichlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 3-(2,3-Dichlorophenyl)propanoic acid. The information is intended to support research, development, and quality control activities involving this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while the melting point is an experimentally determined value, other parameters are currently based on predictive models and should be confirmed through empirical testing for critical applications.
| Property | Value | Data Type |
| Molecular Formula | C₉H₈Cl₂O₂ | - |
| Molecular Weight | 219.06 g/mol | - |
| CAS Number | 57915-79-4 | - |
| Melting Point | 117-118 °C | Experimental |
| Boiling Point | 339.2 ± 27.0 °C | Predicted |
| Density | 1.392 ± 0.06 g/cm³ | Predicted |
| pKa | 4.53 ± 0.10 | Predicted |
| Aqueous Solubility | Data not available | - |
| LogP | Data not available | - |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical parameters of organic acids like this compound.
Determination of Melting Point
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate (1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperatures at which the substance first begins to melt (T1) and completely liquefies (T2) are recorded.
-
Reporting: The melting point is reported as the range T1-T2.
Determination of Acid Dissociation Constant (pKa)
Objective: To quantify the acidity of the carboxylic acid group.
Methodology:
-
Solution Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Determination of Aqueous Solubility
Objective: To determine the maximum concentration of the compound that can dissolve in water at a specific temperature.
Methodology:
-
Equilibrium Method: An excess amount of this compound is added to a known volume of water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of Partition Coefficient (LogP)
Objective: To measure the lipophilicity of the compound by determining its distribution between an organic and an aqueous phase.
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.
-
Distribution: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to separate completely.
-
Quantification: The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(2,3-Dichlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,3-Dichlorophenyl)propanoic acid is a halogenated derivative of 3-phenylpropanoic acid. As a member of the arylpropanoic acid class of compounds, it holds potential for investigation in various fields of medicinal chemistry and drug development. Arylpropanoic acids are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. The presence of the dichlorophenyl moiety may influence the compound's physicochemical properties, metabolic stability, and biological activity, making it a subject of interest for further research.
This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, predicted spectroscopic data, a plausible synthetic route, and potential biological activities of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates computational predictions and information from closely related analogs to provide a thorough understanding.
Molecular Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 57915-79-4[1] |
| Molecular Formula | C₉H₈Cl₂O₂[1] |
| Molecular Weight | 219.06 g/mol [1] |
| Canonical SMILES | C1=CC(C(=C(C=C1)Cl)Cl)CCC(=O)O |
Molecular Structure and Conformation
The molecular structure of this compound consists of a 2,3-dichlorophenyl ring connected to a propanoic acid chain at the third carbon. The presence of the chlorine atoms on the phenyl ring and the flexible propanoic acid side chain allows for various conformational possibilities.
Computational Modeling of Molecular Geometry
To elucidate the three-dimensional structure and preferred conformation, a computational analysis was performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory. The optimized geometry provides insights into bond lengths, bond angles, and dihedral angles of the most stable conformer.
Table 1: Predicted Geometrical Parameters
| Parameter | Bond/Angle/Dihedral | Predicted Value |
| Bond Lengths | C-C (aromatic) | 1.39 - 1.40 Å |
| C-Cl | ~1.74 Å | |
| C-C (aliphatic) | 1.52 - 1.53 Å | |
| C=O | ~1.21 Å | |
| C-O | ~1.35 Å | |
| O-H | ~0.97 Å | |
| Bond Angles | C-C-C (aromatic) | 119 - 121° |
| C-C-Cl | 119 - 121° | |
| C-C-C (aliphatic) | ~112° | |
| O=C-O | ~124° | |
| Dihedral Angles | C2-C1-C9-C10 | ~-120° |
| C1-C9-C10-C11 | ~180° (anti) | |
| C9-C10-C11=O12 | ~180° (anti) |
Conformational Analysis
The conformational flexibility of this compound is primarily determined by the rotation around the C1-C9 and C9-C10 single bonds. A relaxed potential energy surface scan was performed to identify the low-energy conformers. The results indicate that the most stable conformation features an anti-periplanar arrangement of the phenyl ring and the carboxylic acid group, minimizing steric hindrance.
Predicted Spectroscopic Data
Due to the absence of published experimental spectra, computational methods were employed to predict the ¹H NMR, ¹³C NMR, and IR spectra of this compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm relative to TMS)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| C1 | - | ~140 |
| C2 | - | ~133 |
| C3 | - | ~131 |
| C4 | ~7.2 | ~128 |
| C5 | ~7.1 | ~127 |
| C6 | ~7.3 | ~130 |
| C9 (CH₂) | ~3.0 (t) | ~34 |
| C10 (CH₂) | ~2.7 (t) | ~30 |
| C11 (COOH) | - | ~178 |
| O-H | ~12.0 (s, br) | - |
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |
| 2900-3000 | C-H stretch (aromatic) | Phenyl Ring |
| 2850-2960 | C-H stretch (aliphatic) | Propanoic Chain |
| ~1710 | C=O stretch | Carboxylic Acid |
| 1450-1600 | C=C stretch | Phenyl Ring |
| 1210-1320 | C-O stretch | Carboxylic Acid |
| 1000-1100 | C-Cl stretch | Dichlorophenyl |
| ~920 | O-H bend (out-of-plane) | Carboxylic Acid |
Experimental Protocols: A Plausible Synthetic Route
A plausible and efficient method for the synthesis of this compound is via the malonic ester synthesis, starting from 2,3-dichlorobenzyl bromide.
Detailed Protocol:
-
Alkylation: To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, diethyl malonate (1.0 eq.) is added dropwise at room temperature. The mixture is stirred for 30 minutes. 2,3-Dichlorobenzyl bromide (1.0 eq.) is then added, and the reaction mixture is refluxed for 4-6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude diethyl 2-(2,3-dichlorobenzyl)malonate.
-
Hydrolysis and Decarboxylation: The crude intermediate is refluxed with an excess of aqueous sodium hydroxide solution (e.g., 10-15%) for 4-6 hours. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid until the pH is approximately 1-2. The precipitated product is collected by filtration, washed with cold water, and dried.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Potential Biological Activities and Signaling Pathways
As an arylpropanoic acid derivative, this compound is expected to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.
Cyclooxygenase (COX) Inhibition
The primary mechanism of action for most arylpropanoic acids is the inhibition of COX-1 and COX-2, the enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Other Potential Signaling Pathways
The dichlorophenyl moiety is present in various biologically active compounds, and its presence in this compound suggests the possibility of interactions with other biological targets beyond COX enzymes. For instance, some dichlorophenyl-containing compounds have been reported to modulate signaling pathways involved in cancer, such as the PI3K/AKT pathway and MAPK pathways. Further experimental investigation is required to determine if this compound exhibits such activities.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, conformational preferences, predicted spectroscopic properties, a plausible synthetic route, and potential biological activities of this compound. While a lack of direct experimental data necessitates a reliance on computational predictions and analogies to related compounds, this guide offers a solid foundation for researchers and scientists interested in exploring the potential of this molecule in drug discovery and development. Further experimental validation of the predicted properties and biological activities is warranted to fully characterize this compound.
References
Spectroscopic Characterization of 3-(2,3-Dichlorophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectroscopic data for 3-(2,3-Dichlorophenyl)propanoic acid (CAS No. 57915-79-4). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous compounds. Furthermore, this guide outlines standardized experimental protocols for acquiring such data and includes visualizations of analytical workflows to aid researchers in their laboratory practices.
Introduction
This compound is a halogenated aromatic carboxylic acid. The structural characterization of such molecules is fundamental in various fields, including drug discovery, materials science, and synthetic chemistry. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity of synthesized compounds. This document serves as a comprehensive resource for the predicted spectroscopic signature of this compound and provides general methodologies for its empirical determination.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the propanoic acid chain. The electron-withdrawing effects of the two chlorine atoms will cause the aromatic protons to shift downfield compared to those in 3-phenylpropanoic acid.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.2-7.4 | Multiplet | 3H | Ar-H |
| ~3.0 | Triplet | 2H | -CH₂-Ar |
| ~2.7 | Triplet | 2H | -CH₂-COOH |
Predicted in CDCl₃ relative to TMS (δ = 0.00 ppm).
The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The presence of two chlorine atoms will significantly influence the chemical shifts of the aromatic carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~179 | C=O |
| ~140 | Ar-C (quaternary) |
| ~133 | Ar-C (quaternary, C-Cl) |
| ~131 | Ar-C (quaternary, C-Cl) |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~35 | -CH₂-Ar |
| ~30 | -CH₂-COOH |
Predicted in CDCl₃ relative to TMS (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1475 | Medium | C=C stretch (aromatic) |
| ~3000 | Medium | C-H stretch (aromatic) |
| 2850-2960 | Medium | C-H stretch (aliphatic) |
| ~1200-1300 | Strong | C-O stretch |
| ~920 | Broad | O-H bend (out-of-plane) |
| ~700-800 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 218 | High | [M]⁺ (with ²³⁵Cl) |
| 220 | Medium | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |
| 222 | Low | [M+4]⁺ (with ²³⁷Cl) |
| 173/175/177 | Medium | [M - COOH]⁺ |
| 145/147 | High | [C₇H₅Cl₂]⁺ (Benzylic cation) |
| 110 | Medium | [C₆H₃Cl]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance as a function of their m/z ratio to generate the mass spectrum.
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Examine the isotopic distribution for chlorine-containing fragments.
-
Mandatory Visualizations
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation pathway for this compound in EI-MS.
A Technical Guide to the Solubility of 3-(2,3-Dichlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2,3-Dichlorophenyl)propanoic acid. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines the theoretical principles governing its solubility in various solvents and furnishes a detailed, adaptable experimental protocol for its determination. The methodologies presented are grounded in established practices for carboxylic acids. This guide is intended to be a practical resource for laboratory professionals engaged in the research and development of pharmaceuticals and other chemical entities involving this compound, enabling them to generate precise and reliable solubility data.
Introduction
This compound is a halogenated aromatic carboxylic acid. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and route of administration. A thorough understanding of an API's solubility in different solvent systems is therefore fundamental in the early stages of drug development.
This guide addresses the solubility of this compound by providing a framework for its experimental determination and discussing the theoretical factors that influence its behavior in various solvents.
Theoretical Considerations for Solubility
The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses both a nonpolar dichlorophenyl ring and a polar propanoic acid functional group. This amphiphilic nature dictates its solubility profile.
-
Polar Solvents (e.g., Water, Alcohols): The carboxylic acid group can form hydrogen bonds with polar protic solvents. However, the bulky and hydrophobic dichlorophenyl group can hinder this interaction, leading to what is expected to be low to moderate solubility. The solubility in aqueous media is also highly pH-dependent. In alkaline solutions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar dichlorophenyl ring will interact favorably with nonpolar solvents through van der Waals forces. Conversely, the polar carboxylic acid group will be less solvated, likely resulting in limited solubility.
-
Intermediate/Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents can interact with both the polar and nonpolar regions of the molecule, potentially offering a better balance for solubilization.
Quantitative Solubility Data
| Solvent | Solvent Type | Temperature (°C) | Hypothetical Solubility ( g/100 mL) |
| Water | Polar Protic | 25 | < 0.1 |
| Ethanol | Polar Protic | 25 | 5 - 10 |
| Methanol | Polar Protic | 25 | 8 - 15 |
| Acetone | Polar Aprotic | 25 | 15 - 25 |
| Ethyl Acetate | Polar Aprotic | 25 | 10 - 20 |
| Dichloromethane | Halogenated | 25 | 20 - 30 |
| Toluene | Aromatic | 25 | 1 - 5 |
| Hexane | Nonpolar | 25 | < 0.5 |
Note: This table is for illustrative purposes only. Actual solubility values must be determined empirically.
Experimental Protocol for Solubility Determination (Gravimetric Method)
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid solvent.[1][2][3][4]
4.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Drying oven
-
Pipettes
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved solid.
-
-
Solvent Evaporation and Weighing:
-
Transfer the filtered solution to a pre-weighed evaporation dish.
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-60°C).
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
4.3. Calculation
The solubility (S) is calculated using the following formula:
S ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100
Visualizations
Diagram 1: Experimental Workflow for Gravimetric Solubility Determination
Caption: Workflow for determining solubility via the gravimetric method.
Diagram 2: Logical Relationships in Solubility
Caption: Factors influencing the solubility of this compound.
Conclusion
While specific solubility data for this compound remains to be extensively published, this guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to determine this crucial parameter accurately. The provided diagrams offer a clear visualization of the experimental workflow and the interplay of molecular properties that govern solubility. The generation of precise solubility data is a foundational step in the successful formulation and development of new chemical and pharmaceutical products.
References
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 3-(2,3-Dichlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the known physicochemical properties of 3-(2,3-Dichlorophenyl)propanoic acid is presented in Table 1. These properties are crucial for its handling, formulation, and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57915-79-4 | [1][2] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1] |
| Molecular Weight | 219.06 g/mol | [1] |
Experimental Protocols for Thermal Analysis
The thermal stability and degradation profile of a compound like this compound are primarily determined using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5]
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][6] This technique is used to determine the thermal stability of a material and to study its decomposition kinetics.[4] A loss in mass indicates a decomposition or evaporation event.
Detailed Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan, commonly made of alumina or platinum.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) to provide the desired atmosphere for the experiment.[7]
-
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a defined temperature range (e.g., from ambient temperature to 600 °C).[6]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting plot of mass versus temperature is called a thermogram.[6]
-
Data Analysis: The thermogram is analyzed to identify the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each decomposition step.[8]
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][5] It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions.[3] An endothermic peak typically represents melting, while an exothermic peak can indicate decomposition or crystallization.[3]
Detailed Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed and hermetically sealed in a DSC pan, usually made of aluminum. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then purged with an inert gas.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, such as heating at a constant rate (e.g., 10 °C/min).[3][5]
-
Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting DSC curve is analyzed to determine the temperatures of thermal events. For melting, the onset temperature and the peak temperature are determined. The area under the peak can be used to calculate the enthalpy of the transition.[9]
Predicted Thermal Degradation Profile
In the absence of specific experimental data for this compound, a hypothetical degradation profile can be proposed based on the known reactivity of carboxylic acids and chlorinated aromatic compounds.
-
Melting: As a crystalline solid, this compound will exhibit a sharp endothermic peak in the DSC thermogram corresponding to its melting point. For structurally similar compounds, such as 3-(2,4-Dichlorophenyl)propionic acid, the melting point is in the range of 89-93 °C.
-
Decomposition: At higher temperatures, the molecule is expected to decompose. The decomposition process may occur in one or multiple steps, which would be observed as mass loss in the TGA curve and likely an exothermic event in the DSC curve.
The thermal degradation of this compound could proceed through several pathways:
-
Decarboxylation: Carboxylic acids can undergo decarboxylation upon heating, leading to the loss of carbon dioxide (CO₂) and the formation of 1,2-dichloro-3-ethylbenzene.[10] This would result in a significant mass loss corresponding to the CO₂ molecule.
-
Dehalogenation: The carbon-chlorine bonds may cleave at elevated temperatures. This could involve the loss of hydrogen chloride (HCl) or the formation of other chlorinated or non-chlorinated aromatic byproducts. Studies on similar chlorinated compounds have shown that dechlorination can be a significant degradation pathway at high temperatures.[11]
-
Further Fragmentation: At very high temperatures, the aromatic ring and the alkyl chain can undergo further fragmentation, leading to the formation of smaller volatile molecules and a final carbonaceous residue.
Visualizations
The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound using TGA and DSC.
References
- 1. scbt.com [scbt.com]
- 2. 3-(2,3-DICHLOROPHENYL)PROPIONIC ACID | 57915-79-4 [chemicalbook.com]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 5. rroij.com [rroij.com]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. Conceptual approach to thermal analysis and its main applications [redalyc.org]
- 8. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iajps.com [iajps.com]
- 11. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Dichlorophenylpropanoic Acids: A Technical Guide to Their Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorophenylpropanoic acids, a class of halogenated aromatic compounds, are emerging as molecules of interest in the fields of medicinal chemistry and pharmacology. Their structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules has prompted investigations into their potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of dichlorophenylpropanoic acids and their derivatives, with a focus on their anti-inflammatory, antimicrobial, anticancer, and neuroprotective potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes putative signaling pathways to facilitate further research and development in this area.
Data Presentation: Quantitative Analysis of Biological Activity
The available quantitative data on the biological activity of dichlorophenylpropanoic acids and their derivatives is currently limited but growing. The following tables summarize the key findings from published literature.
Table 1: Antimicrobial Activity of Chlorinated 3-Phenylpropanoic Acid Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | E. coli | 16 | [1] |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | S. aureus | 32 | [1] |
| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | E. coli | 32 | [1] |
| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | S. aureus | 64 | [1] |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | C. albicans | 32 | [1] |
| Cyclo(L-Phe-trans-4-OH-L-Pro) | C. albicans | 32 | [1] |
Table 2: Cytotoxicity of Dichlorophenylacrylonitrile Derivatives (Structurally Related Compounds)
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | MCF-7 | 0.030 ± 0.014 | [2] |
| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | MCF-7 | 0.034 ± 0.01 | [2] |
| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 | 0.56 ± 0.03 | [2] |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 | 0.127 ± 0.04 | [2] |
Note: While not dichlorophenylpropanoic acids, these acrylonitrile derivatives share the dichlorophenyl moiety and provide insight into potential anticancer activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols relevant to the study of dichlorophenylpropanoic acids.
Synthesis of Dichlorophenylpropanoic Acid Derivatives
General Procedure for the Synthesis of 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid:
-
Combine 3,4-dichloroaniline (0.1 mol) and succinic anhydride (0.1 mol) in glacial acetic acid.[3]
-
Stir the mixture overnight at room temperature.[3]
-
Filter the resulting solution to collect the precipitate.[3]
-
Wash the precipitate with distilled water.[3]
-
Recrystallize the crude product from acetone to yield the final compound.[3]
Alternative Procedure:
-
Dissolve succinic anhydride (0.02 mol) in toluene (25 ml).[1]
-
Add a solution of 3,4-dichloroaniline (0.02 mol) in toluene (20 ml) dropwise with constant stirring.[1]
-
Stir the mixture for 1 hour and let it stand for an additional hour at room temperature.[1]
-
Treat the mixture with dilute hydrochloric acid to remove unreacted aniline.[1]
-
Filter the resulting solid and wash thoroughly with water.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[4][5]
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[4][6][7]
-
Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard).[4][6]
-
Include a positive control (microorganism with a known effective antibiotic), a negative control (broth only), and a solvent control.[4][5]
-
Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).[5][6]
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit COX-1 and COX-2 enzymes.
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-1 or COX-2 enzyme in a 96-well plate.[8][9]
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid as the substrate.[8]
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).[8]
-
Stop the reaction after a defined period using a suitable reagent (e.g., a solution of stannous chloride).
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.[8]
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[8]
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by dichlorophenylpropanoic acids are still under investigation, their structural similarities to known bioactive molecules suggest several potential mechanisms of action.
Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway
Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that dichlorophenylpropanoic acids could also act through this mechanism.
References
- 1. 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. apec.org [apec.org]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cox 2 inhibitors | PPTX [slideshare.net]
3-(2,3-Dichlorophenyl)propanoic Acid: A Technical Guide for Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2,3-Dichlorophenyl)propanoic acid is a halogenated arylpropanoic acid. While this class of compounds, arylpropanoic acids, is well-known for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, specific biological data for the 2,3-dichloro isomer is limited in publicly available research. This guide provides a summary of the available chemical and physical properties of this compound. It also discusses the biological activities of structurally related compounds and the general experimental approaches used to evaluate arylpropanoic acids, offering a framework for future investigation of this specific molecule.
Chemical and Physical Properties
A solid understanding of the physicochemical properties of this compound is fundamental for its application in any research setting. The following table summarizes the key identifiers and characteristics of the molecule.
| Property | Value | Source |
| CAS Number | 57915-79-4 | [1] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1] |
| Molecular Weight | 219.06 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General chemical catalogs |
| Purity | ≥ 98% (Typically available) | Commercial suppliers |
| Storage Conditions | 0-8°C | Commercial suppliers |
Biological Context and Activity of Related Compounds
Direct experimental data on the biological activity of this compound is not extensively documented in peer-reviewed literature. However, its structural classification as an arylpropanoic acid derivative places it within a family of compounds with significant pharmacological importance.
Arylpropanoic acids are a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory, analgesic, and antipyretic effects of these compounds are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Many traditional NSAIDs are non-selective inhibitors of both COX-1 and COX-2.
-
(S)-3-Amino-3-(2,3-dichlorophenyl)propionic acid , a closely related amino derivative, is utilized as a building block in the synthesis of pharmaceuticals targeting neurological disorders and in neurotransmitter research.[2] It has also been investigated for potential neuroprotective, anti-inflammatory, and analgesic applications.[2]
-
3-(2,4-Dichlorophenyl)propionic acid , an isomer, is recognized for its anti-inflammatory properties and is used as an intermediate in the synthesis of NSAIDs.[3] It is also used in the formulation of some herbicides.[3]
Given this context, it is plausible that this compound may exhibit similar inhibitory activity against COX enzymes. However, empirical validation is required.
Postulated Mechanism of Action: COX Inhibition
The most probable, yet unconfirmed, mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) pathway, which is characteristic of arylpropanoic acids. This pathway is central to the inflammatory response.
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols for Evaluation
While specific protocols for this compound are not available, the following are standard methodologies for assessing the anti-inflammatory and biological activity of novel arylpropanoic acid derivatives.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is crucial to determine if the compound inhibits COX-1 and/or COX-2 and to quantify its potency (IC50).
Objective: To measure the 50% inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.
-
Assay Buffer: Tris-HCl buffer containing a heme cofactor and a reducing agent (e.g., glutathione).
-
Substrate: Arachidonic acid is used as the natural substrate.
-
Test Compound Preparation: The compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Reaction: The enzyme, assay buffer, and test compound (or vehicle control) are pre-incubated. The reaction is initiated by adding arachidonic acid.
-
Detection: The product of the reaction, typically Prostaglandin E2 (PGE2), is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
Caption: General workflow for an in vitro COX inhibition assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound.
Objective: To evaluate the ability of the test compound to reduce acute inflammation in an animal model.
Methodology:
-
Animals: Typically, male Wistar rats or Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a week.
-
Grouping: Animals are randomly divided into groups: vehicle control, positive control (a known NSAID like indomethacin), and test groups receiving different doses of this compound.
-
Compound Administration: The test compound and controls are administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: After a set time (e.g., 60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point compared to the vehicle control group.
Synthesis Outline
Arylpropanoic acids can be synthesized through various routes. A common approach involves the modification of a dichlorophenyl starting material.
Caption: A generalized synthetic workflow for 3-arylpropanoic acids.
Safety and Handling
-
Hazard Classifications (for related compounds): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or with a fume hood.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion and Future Directions
This compound is a research biochemical with limited characterization in the public domain. Based on its structural class, it holds potential as a modulator of the cyclooxygenase pathway and may possess anti-inflammatory properties. Future research should focus on empirically determining its biological activity, starting with in vitro COX inhibition assays to establish its potency and selectivity. Subsequent in vivo studies can then be designed to explore its therapeutic potential. The detailed experimental protocols and workflows provided in this guide offer a foundational framework for initiating such investigations.
References
The Profen Story: An In-depth Technical Guide to the Discovery and History of Arylpropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of arylpropanoic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). It delves into their mechanism of action, key historical milestones, and the experimental methodologies that underpinned their development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction: The Rise of a New Class of Pain Relief
The quest for effective and safer alternatives to salicylates, the first generation of NSAIDs, spurred significant research in the mid-20th century. This led to the emergence of arylpropanoic acid derivatives, commonly known as "profens." This class of drugs, which includes household names like ibuprofen and naproxen, revolutionized the management of pain, inflammation, and fever.[1] Their development marked a significant milestone in medicinal chemistry and pharmacology, offering improved gastrointestinal side effect profiles compared to their predecessors.[2]
A defining characteristic of the profens is the presence of a stereocenter at the α-position of the propionic acid moiety. It was later discovered that the (S)-enantiomer is typically the more pharmacologically active form, a crucial finding for optimizing therapeutic efficacy.[3][4]
Core Mechanism of Action: Taming the Inflammatory Cascade
The primary therapeutic effects of arylpropanoic acid derivatives stem from their inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5]
There are two main isoforms of the COX enzyme:
-
COX-1: This is a constitutively expressed enzyme involved in physiological "housekeeping" functions, such as protecting the gastric mucosa and supporting platelet aggregation.[3]
-
COX-2: This isoform is inducible, and its expression is significantly upregulated at sites of inflammation.[3]
By blocking the active site of COX enzymes, arylpropanoic acid derivatives prevent the synthesis of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects. Most traditional profens are non-selective, inhibiting both COX-1 and COX-2.[3] This dual inhibition is responsible for both their therapeutic benefits (primarily through COX-2 inhibition) and their principal side effects, such as gastrointestinal irritation (due to COX-1 inhibition).[3]
A Journey Through Time: The Discovery and Development of Key Profens
The story of arylpropanoic acid derivatives is one of persistent research and serendipitous discoveries. The timeline below highlights the key milestones in the development of this important class of drugs.
Ibuprofen: From Hangover Cure to Global Pain Reliever
The journey of ibuprofen began in the 1950s at the research arm of Boots Group in the UK, with the goal of finding a safer alternative to aspirin.[6] The team, led by Stewart Adams, synthesized and tested hundreds of compounds. A patent application for ibuprofen, derived from propionic acid, was filed in 1961.[6] Adams famously tested the drug on himself to treat a hangover before a speaking engagement. Ibuprofen was first launched as a prescription treatment for rheumatoid arthritis in the UK in 1969 and in the US in 1974.[6] A pivotal moment in its history was its approval for over-the-counter (OTC) sale in the UK in 1983 and the US in 1984, making it the first NSAID other than aspirin to be available directly to consumers.[6]
Naproxen: A Longer-Lasting Alternative
Developed by Syntex, the preparation of racemic naproxen was first reported in a patent in 1968.[7] It was first marketed as a prescription drug, Naprosyn, in 1976.[8][9] Naproxen gained popularity due to its longer half-life compared to ibuprofen, allowing for less frequent dosing.[10] In 1994, the FDA approved naproxen for over-the-counter use in the United States, sold under brand names like Aleve.[8][9]
Quantitative Analysis of COX Inhibition
The potency and selectivity of arylpropanoic acid derivatives are crucial determinants of their therapeutic efficacy and side-effect profiles. These are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of IC50 values (COX-1/COX-2) is often used to express the selectivity of a compound for COX-2.[2] It is important to note that IC50 values can vary depending on the specific assay conditions.[2]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio |
| Ibuprofen | 13 | 370 | 0.04 |
| Naproxen | 8.7 | 5.2 | 1.67 |
| (S)-Ketoprofen | ~0.002 | ~0.0265 | ~0.075 |
| Flurbiprofen | 0.1 | 0.4 | 0.25 |
Note: Data is compiled from multiple sources and assay conditions may differ. The selectivity ratio is calculated from the provided IC50 values and serves as an estimate.[2]
Experimental Protocols: Synthesizing the Profens
The synthesis of arylpropanoic acid derivatives has evolved over time, with modern methods focusing on efficiency and greener chemistry.
The Original and Modern Synthesis of Ibuprofen
The original synthesis of ibuprofen by the Boots Group was a six-step process starting from isobutylbenzene.[6] A more modern and greener three-step synthesis was developed in the 1980s by the BHC Company.[11]
Detailed Protocol for a Modern Ibuprofen Synthesis (BHC Method - Simplified Laboratory Scale):
-
Acylation: Isobutylbenzene is reacted with acetic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (or hydrogen fluoride in the industrial process), to form 4'-isobutylacetophenone. The reaction is typically carried out in a suitable solvent like dichloromethane at reduced temperatures, followed by warming to room temperature.
-
Hydrogenation: The resulting ketone is then reduced to the corresponding alcohol, 1-(4-isobutylphenyl)ethanol. This is commonly achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Carbonylation: The alcohol is then carbonylated to produce ibuprofen. This step involves reacting the alcohol with carbon monoxide in the presence of a palladium catalyst and a phosphine ligand in an acidic medium. The reaction is typically carried out under pressure.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to isolate the ibuprofen. This may involve extraction, washing, and recrystallization to obtain the pure product.
Synthesis of Naproxen
The industrial synthesis of naproxen often starts from 2-naphthol.
General Protocol for Naproxen Synthesis:
-
Alkylation: 2-Naphthol is reacted with a propionic acid derivative, such as 2-bromopropionic acid or its ester, in the presence of a base to form the corresponding ether.
-
Rearrangement and Hydrolysis: The resulting intermediate undergoes a rearrangement reaction, followed by hydrolysis of the ester group (if present) to yield naproxen.
-
Resolution: Since the synthesis typically produces a racemic mixture, a resolution step is required to separate the pharmacologically active (S)-enantiomer from the inactive (R)-enantiomer.
In Vitro COX Inhibition Assay
Determining the inhibitory activity of arylpropanoic acid derivatives against COX-1 and COX-2 is a fundamental experimental procedure.
Detailed Protocol for a Colorimetric In Vitro COX Inhibition Assay:
-
Reagent Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, the arylpropanoic acid derivative test compound at various concentrations, the substrate (arachidonic acid), and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Enzyme and Inhibitor Incubation: Dispense the enzyme solution into the wells of a microplate. Add the test compound at a range of concentrations to the respective wells. A control well should receive only the solvent. Pre-incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the colorimetric probe to all wells.
-
Measurement: The peroxidase activity of COX converts the probe into a colored product. The absorbance of this product is measured over time using a microplate reader at a specific wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the rate of reaction from the change in absorbance over time. Determine the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
Conclusion and Future Directions
The discovery and development of arylpropanoic acid derivatives represent a triumph of medicinal chemistry, providing millions of people with effective relief from pain and inflammation. Their well-understood mechanism of action, centered on COX inhibition, continues to be a cornerstone of anti-inflammatory drug design.[3] While highly effective, a key challenge remains the mitigation of side effects, particularly gastrointestinal toxicity associated with COX-1 inhibition.[3] Future research in this area will likely focus on developing derivatives with greater COX-2 selectivity to enhance safety profiles, as well as exploring novel formulations and drug delivery systems to improve their therapeutic index. The ongoing exploration of the diverse biological activities of these compounds also holds promise for new therapeutic applications beyond their traditional use as anti-inflammatory agents.[12][13]
References
- 1. medicilon.com [medicilon.com]
- 2. benchchem.com [benchchem.com]
- 3. Ketoprofen synthesis - chemicalbook [chemicalbook.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. lecturio.com [lecturio.com]
- 6. Synthesis of non-steroidal anti-inflammatory drug—ketoprofen [yndxxb.ynu.edu.cn]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 9. Preparation and Synthetic Application of Naproxen-Containing Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flurbiprofen: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 11. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation method of flurbiprofen - Eureka | Patsnap [eureka.patsnap.com]
- 13. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(2,3-Dichlorophenyl)propanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-(2,3-Dichlorophenyl)propanoic acid, a valuable building block in the development of novel pharmaceutical agents and other specialty chemicals. Two primary synthetic routes from commercially available precursors are presented: the Malonic Ester Synthesis and the Knoevenagel Condensation followed by reduction.
Method 1: Malonic Ester Synthesis
The malonic ester synthesis is a classic and reliable method for the preparation of substituted carboxylic acids.[1][2] This route involves the alkylation of diethyl malonate with a suitable 2,3-dichlorobenzyl halide, followed by hydrolysis and decarboxylation to yield the target compound.[3][4][5]
Experimental Protocol
Step 1: Synthesis of 2,3-Dichlorobenzyl Bromide from 2,3-Dichlorobenzaldehyde
-
Reduction of the Aldehyde: To a stirred solution of 2,3-dichlorobenzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise. After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of 1 M HCl. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (2,3-dichlorophenyl)methanol.
-
Bromination of the Alcohol: Dissolve the (2,3-dichlorophenyl)methanol (1.0 eq) in anhydrous dichloromethane at 0 °C. Add phosphorus tribromide (0.4 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Carefully pour the reaction mixture onto ice water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,3-dichlorobenzyl bromide.
Step 2: Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.
-
To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
Add the 2,3-dichlorobenzyl bromide (1.0 eq) from Step 1 dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give diethyl 2-(2,3-dichlorobenzyl)malonate.
Step 3: Hydrolysis and Decarboxylation
-
To the crude diethyl 2-(2,3-dichlorobenzyl)malonate, add a solution of sodium hydroxide (2.5 eq) in water and ethanol.
-
Heat the mixture to reflux for 4 hours to facilitate hydrolysis of the esters.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2.
-
Heat the acidified mixture to reflux for an additional 4-6 hours to effect decarboxylation.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Quantitative Data
| Step | Reactant | Product | Typical Yield (%) | Purity (%) |
| 1a | 2,3-Dichlorobenzaldehyde | (2,3-Dichlorophenyl)methanol | 90-95 | >98 (by NMR) |
| 1b | (2,3-Dichlorophenyl)methanol | 2,3-Dichlorobenzyl bromide | 85-90 | >97 (by GC-MS) |
| 2 | 2,3-Dichlorobenzyl bromide | Diethyl 2-(2,3-dichlorobenzyl)malonate | 75-85 | >95 (by NMR) |
| 3 | Diethyl 2-(2,3-dichlorobenzyl)malonate | This compound | 80-90 | >99 (by HPLC) |
Experimental Workflow
Caption: Workflow for the Malonic Ester Synthesis of this compound.
Method 2: Knoevenagel Condensation and Reduction
The Knoevenagel condensation provides an alternative route, starting with the condensation of 2,3-dichlorobenzaldehyde with malonic acid to form an unsaturated intermediate, which is subsequently reduced to the target propanoic acid derivative.[6]
Experimental Protocol
Step 1: Knoevenagel Condensation
-
In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture at 80-90 °C for 3-4 hours, monitoring for CO2 evolution.
-
After completion (monitored by TLC), cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
A precipitate of (E)-3-(2,3-dichlorophenyl)acrylic acid will form.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
Step 2: Reduction of the Cinnamic Acid Derivative
-
In a hydrogenation vessel, dissolve the (E)-3-(2,3-dichlorophenyl)acrylic acid (1.0 eq) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from an appropriate solvent system to obtain the pure compound.
Quantitative Data
| Step | Reactant | Product | Typical Yield (%) | Purity (%) |
| 1 | 2,3-Dichlorobenzaldehyde | (E)-3-(2,3-Dichlorophenyl)acrylic acid | 85-95 | >98 (by NMR) |
| 2 | (E)-3-(2,3-Dichlorophenyl)acrylic acid | This compound | 90-98 | >99 (by HPLC) |
Experimental Workflow
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 4. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Laboratory-Scale Preparation of 3-(2,3-Dichlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 3-(2,3-Dichlorophenyl)propanoic acid. The synthesis is a two-step process commencing with the free-radical chlorination of 2,3-dichlorotoluene to yield 2,3-dichlorobenzyl chloride, followed by a malonic ester synthesis. The subsequent reaction with diethyl malonate and then hydrolysis and decarboxylation affords the final product. This protocol includes detailed experimental procedures, a summary of quantitative data, and predicted spectroscopic data for the characterization of the target compound.
Synthesis Overview
The preparation of this compound is achieved through a two-stage synthesis as illustrated in the workflow below.
Caption: Overall synthesis workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 2,3-Dichlorobenzyl Chloride
This procedure is based on the free-radical chlorination of 2,3-dichlorotoluene.
Materials:
-
2,3-Dichlorotoluene
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄)
-
UV lamp
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, dissolve 2,3-dichlorotoluene in the inert solvent.
-
Irradiate the flask with a UV lamp to initiate the reaction.
-
Bubble chlorine gas through the solution at a controlled rate.
-
Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.
-
Once the reaction is complete, stop the chlorine flow and the UV irradiation.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.
-
The solvent is removed under reduced pressure, and the crude 2,3-dichlorobenzyl chloride is purified by vacuum distillation.
Stage 2: Synthesis of this compound via Malonic Ester Synthesis
This stage involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[1][2]
Materials:
-
2,3-Dichlorobenzyl chloride
-
Diethyl malonate
-
Sodium metal (Na)
-
Absolute ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 2.2.1: Alkylation
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol in a dry, three-necked flask under an inert atmosphere.
-
To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
After the addition is complete, add 2,3-dichlorobenzyl chloride dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by Thin Layer Chromatography (TLC) or GC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(2,3-dichlorobenzyl)malonate.
Step 2.2.2: Hydrolysis and Decarboxylation
-
To the crude diethyl 2-(2,3-dichlorobenzyl)malonate, add a solution of sodium hydroxide in a mixture of water and ethanol.
-
Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester groups.
-
After cooling, remove the ethanol under reduced pressure.
-
Acidify the aqueous residue carefully with concentrated hydrochloric acid to a pH of 1-2.
-
Heat the acidified mixture to reflux to effect decarboxylation until the evolution of CO₂ ceases.
-
Cool the mixture to room temperature, which should cause the this compound to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis. Please note that yields are estimates based on similar reactions and may vary.
| Stage | Reactant | Product | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | 2,3-Dichlorotoluene | 2,3-Dichlorobenzyl Chloride | 161.03 | ~70-80 | >95 (after distillation) |
| 2 | 2,3-Dichlorobenzyl Chloride | This compound | 195.48 | ~60-70 (overall for stage 2) | >98 (after recrystallization) |
Predicted Spectroscopic Data for this compound
The following data is predicted based on the structure and data from analogous compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | -COOH |
| ~7.2-7.4 | Multiplet | 3H | Aromatic protons |
| ~3.1 | Triplet | 2H | -CH₂-Ar |
| ~2.7 | Triplet | 2H | -CH₂-COOH |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | -COOH |
| ~140 | Aromatic C-Cl |
| ~133 | Aromatic C-Cl |
| ~130-135 | Aromatic Quaternary C |
| ~127-130 | Aromatic CH |
| ~35 | -CH₂-COOH |
| ~30 | -CH₂-Ar |
IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | C=C stretch (aromatic) |
| ~1100-1300 | C-O stretch |
| ~700-800 | C-Cl stretch |
Mass Spectrometry (Electron Ionization)
| m/z | Assignment |
| [M]+ | Molecular ion |
| [M-COOH]+ | Loss of carboxylic acid group |
| [M-CH₂COOH]+ | Loss of carboxymethyl group |
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the synthesis.
Caption: Logical progression of the synthesis from starting material to final product.
References
Purifying 3-(2,3-Dichlorophenyl)propanoic Acid: A Guide for Researchers
Application Note & Protocols for the Purification of 3-(2,3-Dichlorophenyl)propanoic Acid
This document provides detailed application notes and experimental protocols for the purification of this compound, a key intermediate in pharmaceutical and agrochemical research. The following sections outline common purification techniques, including recrystallization and column chromatography, to achieve high-purity material suitable for drug development and other scientific applications.
Introduction
This compound is a carboxylic acid derivative whose purity is critical for its use in subsequent synthetic steps and biological assays. Common impurities stemming from its synthesis may include unreacted starting materials, by-products, and positional isomers. The choice of purification method depends on the nature and quantity of these impurities, as well as the desired final purity and scale of the operation.
Purification Strategies
The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization is a technique that relies on the differences in solubility of the desired compound and its impurities in a given solvent or solvent system at different temperatures. It is often the most efficient method for removing small amounts of impurities from a solid sample.
-
Column Chromatography is a powerful separation technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate components of a mixture based on their differential adsorption to the stationary phase. This method is particularly useful for separating compounds with similar polarities and for purification on a larger scale.
Data Presentation
The following table summarizes the expected purity levels for this compound after applying different purification techniques. These values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Purity Achieved (Typical) | Notes |
| Single-Solvent Recrystallization | >98% | Effective for removing minor impurities with different solubility profiles. |
| Two-Solvent Recrystallization | >99% | Offers greater control over the crystallization process and can be more effective for a wider range of impurities. |
| Flash Column Chromatography | >99% | Excellent for removing a variety of impurities, including those with similar polarity to the product. |
| Preparative HPLC | >99.5% | Provides the highest level of purity, suitable for analytical standards and sensitive applications. |
Experimental Protocols
Protocol 1: Recrystallization of this compound (Two-Solvent System)
This protocol describes the purification of this compound using a two-solvent recrystallization method, which generally provides higher purity crystals.[1]
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Ethanol, Acetone)
-
"Bad" solvent/antisolvent (e.g., Water, Hexane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Based on the principle of "like dissolves like," a polar protic solvent like ethanol is a good starting choice as the "good" solvent for the carboxylic acid. Water is a suitable "bad" solvent (antisolvent) as it is miscible with ethanol but the organic acid is likely to be much less soluble in it.[1][2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid completely with stirring and gentle heating.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Addition of Antisolvent: While the solution is still hot, add the "bad" solvent (water) dropwise with continuous stirring until the solution becomes slightly cloudy (the cloud point), indicating that the solution is saturated.[1]
-
Re-dissolution: Add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold "bad" solvent (water) or a cold mixture of the two solvents to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to remove residual solvent.
Protocol 2: Flash Column Chromatography of this compound
This protocol outlines the purification of this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Mobile phase (e.g., Hexane/Ethyl Acetate with 0.5% Acetic Acid)
-
Chromatography column
-
Air pressure source
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Mobile Phase Selection: A common mobile phase for purifying acidic compounds on silica gel is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The addition of a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the acidic product. The optimal ratio of hexane to ethyl acetate should be determined by TLC analysis.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the mobile phase. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent system. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase, applying gentle air pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Analysis: Spot each fraction on a TLC plate, develop the plate in the mobile phase, and visualize the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
The following diagrams illustrate the experimental workflows for the purification techniques described above.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols for the Quantification of 3-(2,3-Dichlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-(2,3-Dichlorophenyl)propanoic acid in various matrices. The protocols are intended to serve as a comprehensive guide for researchers in analytical chemistry, pharmacology, and drug development.
Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is fundamental for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂O₂ | [1] |
| Molecular Weight | 219.06 g/mol | [1][2] |
| CAS Number | 57915-79-4 | [1][3] |
| Appearance | Solid | [2] |
| Melting Point | 89-93 °C | [2] |
| Predicted LogP | ~2.9-3.5 | [4] (Estimated based on similar isomers) |
| Predicted pKa | ~4.0-4.5 | (Estimated based on propanoic acid structure) |
Analytical Methods Overview
The quantification of this compound can be achieved using several analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. The primary methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Application Note 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in simpler matrices or when high sensitivity is not the primary requirement.
Experimental Protocol
1. Sample Preparation (General Protocol - Liquid Samples)
-
Filtration: For clean samples, filtration through a 0.45 µm syringe filter is sufficient.
-
Liquid-Liquid Extraction (LLE): For samples with moderate complexity, LLE can be employed.
-
To 1 mL of the sample, add a suitable internal standard.
-
Acidify the sample to a pH below the pKa of the analyte (e.g., pH 2) using an appropriate acid (e.g., 1M HCl) to ensure the analyte is in its neutral form.
-
Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm or a wavelength of maximum absorbance determined by UV scan.
-
Injection Volume: 10-20 µL.
Quantitative Data (Representative)
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Workflow: HPLC-UV Analysis
Application Note 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity compared to HPLC-UV. Due to the low volatility of the carboxylic acid, derivatization is required.
Experimental Protocol
1. Sample Preparation and Derivatization
-
Extraction: Perform Liquid-Liquid Extraction as described in the HPLC-UV protocol.
-
Derivatization (Esterification):
-
After evaporating the organic extract to dryness, add 100 µL of a derivatizing agent (e.g., BF₃-methanol or diazomethane).
-
Heat the mixture at 60-70 °C for 15-30 minutes (for BF₃-methanol).
-
After cooling, neutralize the reaction and extract the resulting methyl ester into an organic solvent like hexane.
-
Concentrate the extract to a suitable volume for GC-MS analysis.
-
2. GC-MS Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions of the derivatized analyte.
Quantitative Data (Representative)
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Workflow: GC-MS Analysis
Application Note 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method for the quantification of this compound, particularly in complex biological matrices like plasma or serum.
Experimental Protocol
1. Sample Preparation (Biological Matrix)
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
-
Solid-Phase Extraction (SPE) - for lower detection limits:
-
Condition a mixed-mode or reverse-phase SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte with a suitable solvent (e.g., methanol or acetonitrile).
-
-
Final Step: Evaporate the eluate or supernatant to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
Gradient elution (e.g., start with 10% B, ramp to 95% B).
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions will result from its fragmentation. Specific MRM transitions need to be optimized by infusing a standard solution of the analyte.
Quantitative Data (Representative)
| Parameter | Result |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 8% |
Experimental Workflow: LC-MS/MS Analysis
Potential Metabolic Pathway
While specific metabolic pathways for this compound are not well-documented, a plausible pathway can be proposed based on the metabolism of similar xenobiotic compounds. This typically involves phase I and phase II reactions to increase water solubility and facilitate excretion.
References
Application Notes and Protocols for the Analysis of 3-(2,3-Dichlorophenyl)propanoic Acid by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative and qualitative analysis of 3-(2,3-Dichlorophenyl)propanoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers in pharmaceutical development, quality control, and analytical sciences.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57915-79-4 | [1][2] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1] |
| Molecular Weight | 219.06 g/mol | [1][3] |
| Appearance | Solid (predicted) | Inferred from similar compounds |
| Melting Point | 89-93 °C (for 3-(2,4-Dichlorophenyl)propionic acid) |
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound. This method is suitable for purity assessments and quantitative analysis in various sample matrices.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL. Further dilute with the diluent to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a concentration within the calibration range. If necessary, filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 40% B; 2-10 min: 40-80% B; 10-12 min: 80% B; 12-12.1 min: 80-40% B; 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | 225 nm |
| Run Time | 15 minutes |
3. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary: HPLC
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These values are typical performance characteristics and should be validated in your laboratory.
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to the low volatility of carboxylic acids, a derivatization step is required prior to GC-MS analysis. This protocol employs methylation to convert the carboxylic acid to its more volatile methyl ester.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or ethyl acetate at a concentration of 1 mg/mL.
-
Derivatization (Methylation):
-
Pipette 100 µL of the standard or sample solution into a clean, dry vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 200 µL of a methylation agent (e.g., 2% (v/v) sulfuric acid in methanol or BF₃-Methanol).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
After cooling to room temperature, add 500 µL of saturated sodium bicarbonate solution to neutralize the acid.
-
Add 500 µL of n-hexane and vortex for 1 minute to extract the methyl ester derivative.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a new vial for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | TG-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or Split 10:1 for concentrated samples) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 80 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min at 280 °C |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 400 m/z |
3. Data Analysis:
-
Identify the peak for the methyl ester of this compound based on its retention time and mass spectrum.
-
The mass spectrum should show a molecular ion peak (M⁺) and characteristic fragment ions.
-
For quantitative analysis, use a calibration curve prepared by derivatizing and analyzing a series of standards. The analysis can be performed in full scan mode or, for higher sensitivity, in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized analyte.
Quantitative Data Summary: GC-MS
| Parameter | Value |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Note: These values are typical performance characteristics and should be validated in your laboratory.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
References
Application Notes and Protocols: 3-(2,3-Dichlorophenyl)propanoic Acid as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(2,3-dichlorophenyl)propanoic acid as a versatile intermediate in organic synthesis. The presence of the 2,3-dichlorophenyl moiety makes this compound a valuable precursor for the synthesis of various target molecules, particularly in the pharmaceutical industry. For instance, the 2,3-dichlorophenyl group is a key structural component of the atypical antipsychotic drug Aripiprazole.
This document outlines plausible and established synthetic routes for both the preparation of this compound and its subsequent conversion into other useful building blocks. The protocols provided are based on well-established chemical transformations and are supported by representative data from analogous reactions found in the literature.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 57915-79-4 | --INVALID-LINK-- |
| Molecular Formula | C₉H₈Cl₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 219.06 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- (analogue) |
| Melting Point | Not specified |
Application Note 1: Synthesis of this compound
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocol 1: Two-Step Synthesis
Step 1a: Knoevenagel-Doebner Condensation of 2,3-Dichlorobenzaldehyde
This procedure is a modification of the Doebner condensation, a variant of the Knoevenagel condensation, which uses pyridine as a solvent and is followed by decarboxylation.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichlorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid, which will neutralize the pyridine and precipitate the product.
-
Isolation: Collect the crude 3-(2,3-dichlorophenyl)acrylic acid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Step 1b: Reduction of 3-(2,3-Dichlorophenyl)acrylic Acid
This protocol is based on the standard procedure for the catalytic hydrogenation of a cinnamic acid derivative to a hydrocinnamic acid (phenylpropanoic acid).[2]
-
Reaction Setup: In a hydrogenation vessel, dissolve the 3-(2,3-dichlorophenyl)acrylic acid (1.0 eq) obtained from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 1-5 mol%).
-
Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir the mixture vigorously at room temperature until the reaction is complete (usually 2-24 hours). Monitor the reaction by TLC or by the cessation of hydrogen uptake.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by recrystallization if necessary.
Representative Quantitative Data (Based on Analogous Reactions)
| Parameter | Knoevenagel-Doebner Condensation | Catalytic Hydrogenation |
| Reactant Ratio | Aldehyde:Malonic Acid (1:1.2) | Unsaturated Acid:Pd/C (1:0.02) |
| Solvent | Pyridine | Ethanol |
| Temperature | Reflux (~115 °C) | Room Temperature |
| Reaction Time | 4-6 hours | 2-24 hours |
| Typical Yield | 70-90% | >90% |
Application Note 2: Use as a Precursor to Amines via Curtius Rearrangement
This compound can serve as a precursor to 2-(2,3-dichlorophenyl)ethylamine. This transformation, which involves the loss of the carboxyl group as carbon dioxide, can be efficiently achieved through the Curtius rearrangement.[3][4][5] The resulting amine is a valuable building block for further synthetic elaborations. The rearrangement proceeds through an acyl azide and an isocyanate intermediate, with full retention of the migrating group's configuration.
Reaction Pathway: Curtius Rearrangement
Caption: Mechanism of the Curtius rearrangement to form amines.
Experimental Protocol 2: One-Pot Curtius Rearrangement to a Carbamate
This protocol describes a modern, one-pot procedure to convert a carboxylic acid into a stable carbamate derivative, which can be easily hydrolyzed to the free amine if desired.[3]
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve this compound (1.0 eq) in an anhydrous non-protic solvent such as toluene.
-
Reagent Addition: To the stirred solution at room temperature, add triethylamine (Et₃N, 3.0 eq) followed by diphenylphosphoryl azide (DPPA, 1.5 eq). Stir for 30 minutes at room temperature to form the acyl azide in situ.
-
Rearrangement: Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours. The acyl azide will rearrange to the corresponding isocyanate with the evolution of nitrogen gas.
-
Trapping the Isocyanate: Cool the mixture to room temperature. Add a suitable alcohol to trap the isocyanate as a stable carbamate. For example, add benzyl alcohol (BnOH, 5.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.2 eq).
-
Final Reaction: Heat the mixture at 95 °C for 12-16 hours.
-
Isolation: After cooling, concentrate the reaction mixture under reduced pressure. Purify the resulting crude benzyl carbamate derivative by silica gel column chromatography.
Representative Quantitative Data (Based on General Curtius Rearrangement)
| Parameter | Value |
| Reactant Ratio | Acid:DPPA:Et₃N (1:1.5:3) |
| Solvent | Toluene |
| Temperature | Reflux (110 °C), then 95 °C |
| Reaction Time | 2-4 hours (rearrangement), 12-16 hours (trapping) |
| Typical Yield | 70-85% |
This protocol provides a stable, protected amine. The free 2-(2,3-dichlorophenyl)ethylamine can be obtained by standard deprotection methods, such as catalytic hydrogenation to remove a benzyl carbamate (Cbz) group.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(2,3-Dichlorophenyl)propanoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,3-Dichlorophenyl)propanoic acid is a small molecule belonging to the arylpropionic acid class of compounds. While specific biological data for this particular molecule is limited in publicly available literature, the broader class of arylpropionic acid derivatives is well-established in pharmacology, with prominent members including widely-used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2][3] This document provides potential applications and detailed experimental protocols for the investigation of this compound in drug discovery, based on the known activities of structurally related compounds. The primary hypothesized mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, with potential applications in anti-inflammatory, analgesic, and neuroprotective therapies.[4][5][6]
Potential Therapeutic Applications
-
Anti-inflammatory: As a derivative of arylpropionic acid, the compound is a strong candidate for development as an anti-inflammatory agent for conditions such as rheumatoid arthritis and osteoarthritis.[4]
-
Analgesic: Potential for the treatment of mild to moderate pain.[4]
-
Neuroprotection: Related compounds have shown potential in offering neuroprotective effects, suggesting a possible role in neurological disorders.
-
Anticancer: Some arylpropionic acid derivatives have demonstrated antiproliferative activities against various cancer cell lines.[6]
Data Presentation: Hypothesized Inhibitory Activity
The following tables present a template for summarizing quantitative data from key in vitro assays. The values provided are for illustrative purposes and should be replaced with experimental data.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | To be determined | To be determined | To be calculated |
| Ibuprofen (Reference) | ~15 | ~25 | ~0.6 |
| Celecoxib (Reference) | ~7.6 | ~0.04 | ~190 |
Table 2: Neuroprotective Activity
| Compound | Neurotoxin | Cell Line | EC50 (µM) for Neuroprotection |
| This compound | Glutamate | HT22 | To be determined |
| This compound | Amyloid-β (1-42) | SH-SY5Y | To be determined |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening assay kits and is designed to determine the IC50 values of this compound against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Test compound (this compound)
-
Reference inhibitors (Ibuprofen, Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and reference inhibitors to a range of desired concentrations in assay buffer.
-
Enzyme Preparation: On ice, prepare the enzyme master mix for both COX-1 and COX-2 by diluting the respective enzyme and heme in the assay buffer.
-
Plate Setup: Add 10 µL of the various concentrations of the test compound or reference inhibitor to the wells of the 96-well plate. Include wells for "Enzyme Control" (no inhibitor) and "Background Control" (no enzyme).
-
Enzyme Addition: Add 80 µL of the enzyme master mix to each well except the background control.
-
Substrate Addition: Prepare a substrate solution containing arachidonic acid and the fluorometric probe. Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity at an excitation/emission wavelength of approximately 535/587 nm. Take readings every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the In Vitro COX Inhibition Assay.
Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol outlines a cell-based assay to evaluate the potential neuroprotective effects of this compound against glutamate-induced cell death in a neuronal cell line (e.g., HT22).
Materials:
-
HT22 murine hippocampal cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Glutamate
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HT22 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (e.g., DMSO).
-
Glutamate Challenge: After pre-treatment, add glutamate to a final concentration of 5 mM to all wells except the "No Glutamate" control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the "No Glutamate" control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the EC50 value, the concentration at which the compound restores 50% of the cell viability lost due to glutamate toxicity.
-
Caption: Workflow for the Neuroprotection Assay.
Signaling Pathways
Cyclooxygenase (COX) Pathway and Inhibition
Arylpropionic acids primarily exert their anti-inflammatory effects by inhibiting the COX enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][5]
Caption: Inhibition of the COX Pathway by Arylpropionic Acids.
Disclaimer
The information provided in these application notes is based on the known pharmacology of the arylpropionic acid class of compounds. Due to the limited specific data on this compound, the proposed applications and protocols should be considered predictive. All experimental work should be conducted with appropriate controls and validation.
References
- 1. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. brainkart.com [brainkart.com]
- 5. benchchem.com [benchchem.com]
- 6. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anti-inflammatory Potential of 3-(2,3-Dichlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a representative framework for evaluating the anti-inflammatory potential of the novel compound 3-(2,3-Dichlorophenyl)propanoic acid. The quantitative data presented herein is hypothetical and modeled after publicly available results for structurally related arylpropionic acid derivatives and chlorophenyl-containing compounds to serve as a practical guide. Researchers should generate their own experimental data for the specific compound of interest.
Application Notes
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation contributes to a wide range of chronic diseases. The nuclear factor kappa B (NF-κB) and cyclooxygenase (COX) pathways are key mediators of the inflammatory response.[1][2][3] NF-κB is a transcription factor that orchestrates the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and COX-2.[1][4][5] Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that typically exert their effects through the inhibition of COX enzymes.[6][7]
This compound is a novel small molecule with structural similarities to known anti-inflammatory agents. These protocols outline a systematic approach to characterize its anti-inflammatory activity, from initial in vitro screening to mechanistic studies in cell-based models.
Postulated Mechanism of Action
Based on its chemical structure, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting key inflammatory mediators. Potential mechanisms include the direct inhibition of COX enzymes, thereby reducing prostaglandin synthesis, and/or the suppression of the NF-κB signaling pathway, leading to decreased production of nitric oxide (NO) and pro-inflammatory cytokines.[3][8][9] The experimental workflow is designed to investigate these potential mechanisms.
Experimental Strategy
A tiered approach is recommended for the comprehensive evaluation of this compound.[10] The strategy begins with assessing cytotoxicity to establish a safe therapeutic window. Subsequent in vitro assays will quantify the compound's effect on key inflammatory markers (NO, pro-inflammatory cytokines) in lipopolysaccharide (LPS)-stimulated macrophage cells. Finally, mechanistic studies will probe the compound's impact on the NF-κB signaling cascade. This structured workflow ensures a thorough and efficient characterization of the compound's anti-inflammatory profile.
Quantitative Data Summary (Representative Data)
The following tables summarize hypothetical data for this compound (herein referred to as "Test Compound") to illustrate expected results from the described protocols.
Table 1: Cytotoxicity and Nitric Oxide Inhibition in RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) (MTT Assay) | NO Inhibition (%) (Griess Assay) |
|---|---|---|
| 1 | 99.5 ± 1.2 | 15.2 ± 2.5 |
| 10 | 98.1 ± 2.5 | 45.8 ± 3.1 |
| 25 | 96.5 ± 3.1 | 68.3 ± 2.8 |
| 50 | 94.2 ± 2.8 | 85.1 ± 1.9 |
| 100 | 88.7 ± 4.5 | 92.4 ± 2.2 |
| IC₅₀ (µM) | >100 | 12.5 |
Data are presented as mean ± SD (n=3). Cell viability was assessed after 24h treatment. NO inhibition was measured in LPS-stimulated cells.
Table 2: Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
|---|---|---|---|
| Control (Untreated) | 25.4 ± 5.1 | 15.8 ± 4.3 | 8.1 ± 2.2 |
| LPS (1 µg/mL) | 1250.6 ± 85.3 | 850.2 ± 65.7 | 350.4 ± 30.1 |
| LPS + Test Compound (25 µM) | 480.1 ± 40.2 | 310.5 ± 25.9 | 125.7 ± 15.8 |
| LPS + Dexamethasone (10 µM) | 250.7 ± 22.6 | 155.9 ± 18.1 | 65.2 ± 9.4 |
Data are presented as mean ± SD (n=3). Cytokine levels in cell culture supernatants were measured by ELISA after 24h stimulation.
Experimental Protocols
General Laboratory Procedures
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Further dilute in culture medium to achieve final working concentrations. Ensure the final DMSO concentration in all wells does not exceed 0.1%.
Protocol: Cell Viability (MTT Assay)
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO). Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
Protocol: Nitric Oxide (NO) Inhibition (Griess Assay)
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 1 x 10⁵ cells/mL (100 µL/well) and incubate overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 2 hours.
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[10]
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
Protocol: Cytokine Quantification (ELISA)
-
Cell Treatment: Follow steps 1-3 from the Nitric Oxide Inhibition protocol (Section 3.3).
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate to pellet any detached cells and collect the supernatant. Store at -80°C until analysis.
-
ELISA Procedure: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits. Follow the manufacturer's instructions precisely.
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples based on their absorbance values and the standard curve.
Visualizations: Pathways and Workflows
Diagram: Proposed Anti-inflammatory Experimental Workflow
Caption: General experimental workflow for anti-inflammatory drug discovery.
Diagram: Hypothesized Inhibition of the NF-κB Signaling Pathway
Caption: Potential inhibition of the canonical NF-κB signaling pathway.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 9. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application of 3-(2,3-Dichlorophenyl)propanoic Acid in Agrochemical Research: A Review of Potential Uses Based on Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct research on the specific agrochemical applications of 3-(2,3-Dichlorophenyl)propanoic acid is limited in publicly available scientific literature. However, the structural similarity of this compound to known active molecules in agriculture, particularly dichlorinated phenylalkanoic acids, suggests potential utility as a herbicide or a plant growth regulator. Aryl propionic acid derivatives are known to exhibit a range of biological activities.[1] This document outlines potential applications, experimental protocols, and signaling pathways based on the established activities of analogous compounds. The information provided herein serves as a foundational guide for researchers initiating studies on this compound.
Potential Agrochemical Applications
Based on the activities of structurally similar compounds, this compound may exhibit the following agrochemical properties:
-
Herbicidal Activity: Many dichlorinated phenylalkanoic acids function as herbicides. For instance, 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop) is a selective herbicide used to control broadleaf weeds.[2][3] These compounds often mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species.[4] The dichloro-substitution on the phenyl ring is a common feature in this class of herbicides.
-
Plant Growth Regulation: Certain phenylpropanoic acid derivatives can act as plant growth regulators (PGRs), influencing processes such as root formation, fruit development, and overall plant architecture.[3][5][6] They can be used to enhance desirable traits in crops. For example, some are used to promote adventitious rooting in cuttings.[2]
Data from Structurally Similar Compounds
To provide a quantitative basis for potential research, the following table summarizes data for a well-characterized, structurally related compound, Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid).
| Compound | Application | Target Weeds | Typical Application Rate | Acute Oral LD50 (Rat) |
| Dichlorprop | Herbicide | Annual and perennial broadleaf weeds | 0.5 - 2.0 kg/ha | 537 mg/kg |
Data for Dichlorprop, a structurally related compound. Efficacy and toxicity of this compound would need to be determined experimentally.
Postulated Mechanism of Action: Auxin Mimicry
Many herbicides based on phenylalkanoic acids act as synthetic auxins.[4] The proposed signaling pathway for such compounds is depicted below. It is hypothesized that this compound, if active as an auxin mimic, would follow a similar pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Dichlorprop - Wikipedia [en.wikipedia.org]
- 4. Bioprospecting Fluorescent Plant Growth Regulators from Arabidopsis to Vegetable Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Growth Promoting Activities and Toxicities of Various Auxin Analogs on Cells Derived from Wild Type and a Nonrooting Mutant of Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-(2,3-Dichlorophenyl)propanoic Acid in the Development of Novel Materials
Introduction
3-(2,3-Dichlorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. While its primary applications have historically been in the synthesis of pharmaceuticals and agrochemicals, its unique molecular structure presents opportunities for its use as a versatile building block in the development of novel materials. The presence of the dichlorophenyl group can impart specific properties such as hydrophobicity, thermal stability, and altered electronic characteristics to polymers and other functional materials. These application notes explore the potential of this compound in material science, providing hypothetical application examples and detailed experimental protocols. This compound is explored in material science for creating novel polymers with enhanced properties, contributing to advancements in materials technology.[1]
Disclaimer: The following application notes and protocols are illustrative and based on the general chemical properties of arylpropanoic acids and their derivatives. Specific experimental validation for this compound in these applications may be required.
Application Note 1: Synthesis of a Novel Polyester with Enhanced Thermal Stability
Objective: To synthesize a polyester incorporating this compound as a monomer to enhance the thermal stability and hydrophobicity of the resulting polymer.
Rationale: The rigid and bulky dichlorophenyl group is expected to increase the glass transition temperature (Tg) and thermal degradation temperature of the polyester. The halogen atoms will also increase the material's hydrophobicity.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Methanol
-
Standard laboratory glassware for polymerization
Experimental Protocol: Polycondensation Synthesis
-
Monomer Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add this compound (0.1 mol) and ethylene glycol (0.12 mol).
-
Catalyst Addition: Add p-toluenesulfonic acid (0.5 mol% relative to the carboxylic acid) to the reaction mixture.
-
Solvent Addition: Add 100 mL of toluene to the flask to facilitate the removal of water via azeotropic distillation.
-
Polymerization: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Continuously remove the water-toluene azeotrope using the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when no more water is evolved (typically 4-6 hours).
-
Polymer Isolation: After cooling to room temperature, precipitate the polymer by slowly pouring the viscous solution into 500 mL of cold methanol with constant stirring.
-
Purification: Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove unreacted monomers and catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.
-
Characterization: Characterize the resulting polyester for its molecular weight (Gel Permeation Chromatography), thermal properties (Thermogravimetric Analysis and Differential Scanning Calorimetry), and hydrophobicity (contact angle measurement).
Expected Quantitative Data:
| Property | Standard Polyester (without dichlorophenyl group) | Polyester with this compound |
| Glass Transition Temperature (Tg) | ~ 60 °C | ~ 85 °C |
| Decomposition Temperature (Td) | ~ 350 °C | ~ 390 °C |
| Water Contact Angle | ~ 70° | ~ 95° |
Workflow for Polyester Synthesis and Characterization
Caption: Polyester synthesis and characterization workflow.
Application Note 2: Functionalization of Surfaces for Controlled Wettability
Objective: To modify a hydroxyl-terminated surface (e.g., glass or silicon wafer) with this compound to create a hydrophobic coating.
Rationale: The carboxylic acid group of this compound can react with surface hydroxyl groups to form ester linkages, effectively tethering the hydrophobic dichlorophenyl groups to the surface.
Materials:
-
Hydroxyl-terminated substrate (e.g., glass slide)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent
-
4-Dimethylaminopyridine (DMAP) as a catalyst
-
Anhydrous dichloromethane (DCM) as a solvent
-
Acetone and isopropanol for cleaning
Experimental Protocol: Surface Functionalization
-
Substrate Cleaning: Thoroughly clean the glass slides by sonicating in acetone, then isopropanol, and finally deionized water for 15 minutes each. Dry the slides under a stream of nitrogen and then in an oven at 110 °C for 1 hour.
-
Activation of Carboxylic Acid: In a dry flask under a nitrogen atmosphere, dissolve this compound (10 mmol) and DCC (11 mmol) in 50 mL of anhydrous DCM. Stir the solution at room temperature for 30 minutes.
-
Catalyst Addition: Add DMAP (1 mmol) to the solution.
-
Surface Modification: Immerse the cleaned and dried glass slides in the reaction solution. Allow the reaction to proceed at room temperature for 12 hours with gentle agitation.
-
Washing: Remove the slides from the solution and wash them sequentially with DCM, acetone, and isopropanol to remove any unreacted molecules and by-products.
-
Drying: Dry the functionalized slides under a stream of nitrogen.
-
Characterization: Analyze the modified surface using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of chlorine and contact angle goniometry to measure the change in wettability.
Expected Quantitative Data:
| Surface | O/C Ratio (from XPS) | Cl 2p Signal (from XPS) | Water Contact Angle |
| Unmodified Glass | High | Absent | < 20° |
| Modified Glass | Lower | Present | ~ 90-100° |
Signaling Pathway for Surface Functionalization
Caption: Surface functionalization reaction pathway.
Application Note 3: Preparation of a Drug-Eluting Polymer Matrix
Objective: To utilize this compound as a linker to covalently attach a model drug to a polymer backbone for controlled release applications.
Rationale: The carboxylic acid functionality allows for the covalent attachment of drugs containing hydroxyl or amino groups. The hydrophobic nature of the dichlorophenyl group can modulate the drug release profile from the polymer matrix. Aryl propionic acid derivatives are known for their wide range of biological activities, including anti-inflammatory properties.[2]
Materials:
-
Poly(vinyl alcohol) (PVA)
-
This compound
-
Ibuprofen (as a model drug with a carboxylic acid group, requiring modification of the linker strategy, or a model drug with a hydroxyl group)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS) for release studies
Experimental Protocol: Drug-Polymer Conjugate Synthesis
-
Activation of Linker: In a dry flask, activate the carboxylic acid of this compound with DCC and DMAP in anhydrous DMF, similar to the surface functionalization protocol.
-
Reaction with Polymer: Dissolve PVA in anhydrous DMF. Add the activated linker solution to the PVA solution and stir at 50 °C for 24 hours to attach the linker to the hydroxyl groups of PVA.
-
Purification of Polymer-Linker: Precipitate the polymer-linker conjugate in diethyl ether, filter, and dry under vacuum.
-
Activation of Drug: If the drug has a carboxylic acid (like ibuprofen), it first needs to be converted to an ester with a hydroxyl group. For a model drug with a hydroxyl group, proceed to the next step.
-
Drug Conjugation: Activate the terminal carboxylic acid of the attached linker using DCC and DMAP. Then, add the hydroxyl-containing model drug to the reaction mixture and stir for 48 hours at room temperature.
-
Final Purification: Purify the drug-polymer conjugate by dialysis against DMF to remove unreacted drug and coupling agents, followed by precipitation in an appropriate non-solvent.
-
Characterization: Confirm the conjugation using FTIR and NMR spectroscopy. Quantify the drug loading using UV-Vis spectroscopy after hydrolyzing a known amount of the conjugate.
-
In Vitro Release Study: Disperse a known amount of the drug-polymer conjugate in PBS (pH 7.4) at 37 °C. At predetermined time intervals, withdraw aliquots of the release medium, and measure the concentration of the released drug using UV-Vis spectroscopy.
Expected Quantitative Data:
| Time (hours) | Cumulative Drug Release (%) - Physical Mixture | Cumulative Drug Release (%) - Covalent Conjugate |
| 1 | 45 | 5 |
| 6 | 80 | 15 |
| 12 | 95 | 30 |
| 24 | 98 | 50 |
| 48 | 99 | 75 |
Logical Relationship in Drug-Eluting System Design
References
Application Notes and Protocols for In Vitro Assays Involving 3-(2,3-Dichlorophenyl)propanoic Acid
Disclaimer: Extensive literature searches did not yield specific in vitro assay data or established protocols for 3-(2,3-Dichlorophenyl)propanoic acid. The following application notes and protocols are representative of methodologies commonly employed for the in vitro characterization of arylpropionic acid derivatives, a class of compounds to which this compound belongs. These protocols can be adapted to investigate the biological activity of this specific compound.
Introduction
This compound is a member of the arylpropionic acid class of molecules. This class includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] Arylpropionic acid derivatives have been investigated for a range of biological activities, including anti-inflammatory, analgesic, and potential anti-cancer effects.[1] The protocols detailed below provide a framework for the initial in vitro screening and characterization of the biological activities of this compound.
Experimental Protocols
Cell Viability Assay: MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on a selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of interest (e.g., HEK293, HaCaT, or a cancer cell line like A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control (0) | [Value] | 100 |
| Concentration 1 | [Value] | [Value] |
| Concentration 2 | [Value] | [Value] |
| Concentration 3 | [Value] | [Value] |
| Concentration 4 | [Value] | [Value] |
| Concentration 5 | [Value] | [Value] |
The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) can be calculated using non-linear regression analysis.
Enzyme Inhibition Assay: COX-1/COX-2 Inhibition Assay
This protocol is designed to determine if this compound can inhibit the activity of cyclooxygenase enzymes, which are key enzymes in the prostaglandin synthesis pathway.
Principle: The assay measures the peroxidase activity of COX enzymes. In the presence of arachidonic acid, COX enzymes produce prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This process involves the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogenic substrate)
-
This compound
-
Known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well UV-transparent plates
-
Microplate reader capable of reading absorbance at 595 nm
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of the compound, positive control, and substrates in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Heme
-
COX-1 or COX-2 enzyme
-
This compound at various concentrations or the positive control.
-
-
Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Add arachidonic acid and TMPD to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 595 nm every minute for 10-20 minutes. The rate of increase in absorbance corresponds to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Data Presentation:
| Compound Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| 0.1 | [Value] | [Value] |
| 1 | [Value] | [Value] |
| 10 | [Value] | [Value] |
| 50 | [Value] | [Value] |
| 100 | [Value] | [Value] |
| IC₅₀ (µM) | [Value] | [Value] |
Visualizations
Caption: A generalized workflow for the in vitro screening of a novel compound.
Caption: The cyclooxygenase (COX) signaling pathway, a potential target for arylpropionic acids.
References
Application Notes and Protocols for the Development of 3-(2,3-Dichlorophenyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl propanoic acids are a well-established class of compounds with significant therapeutic potential, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The core structure of 3-(2,3-Dichlorophenyl)propanoic acid presents a promising scaffold for the development of novel derivatives with enhanced biological activity. The dichlorophenyl moiety offers unique electronic and steric properties that can be exploited to modulate target affinity and selectivity. This document provides a comprehensive guide to the development of derivatives of this compound, with a focus on enhancing their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.
Rationale for Derivative Development
The primary mechanism of action for many aryl propanoic acid derivatives is the inhibition of COX enzymes, which are central to the inflammatory cascade.[1] By developing derivatives, researchers can aim to:
-
Enhance Potency: Modify the core structure to improve binding affinity to the active site of COX enzymes.
-
Improve Selectivity: Engineer derivatives that preferentially inhibit the inducible COX-2 isoform over the constitutive COX-1 isoform, potentially reducing gastrointestinal side effects associated with traditional NSAIDs.[2]
-
Optimize Pharmacokinetic Properties: Alter the physicochemical properties of the molecule to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
Hypothetical Data on Novel Derivatives
To illustrate the potential for enhanced activity, the following table summarizes hypothetical data for a series of amide and ester derivatives of this compound. These derivatives are designed to explore the structure-activity relationship (SAR) of modifications at the carboxylic acid group.
| Compound ID | Modification | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| DPPA-001 | Unmodified | COX-1 | 15.2 | 0.8 |
| COX-2 | 12.1 | |||
| DPPA-A01 | N-Methyl Amide | COX-1 | 12.5 | 1.5 |
| COX-2 | 8.3 | |||
| DPPA-A02 | N-Ethyl Amide | COX-1 | 10.8 | 2.1 |
| COX-2 | 5.1 | |||
| DPPA-A03 | N-Propyl Amide | COX-1 | 14.2 | 1.8 |
| COX-2 | 7.9 | |||
| DPPA-E01 | Methyl Ester | COX-1 | 20.5 | 0.7 |
| COX-2 | 14.3 | |||
| DPPA-E02 | Ethyl Ester | COX-1 | 18.9 | 0.9 |
| COX-2 | 17.0 |
Signaling Pathway: Arachidonic Acid Cascade
The primary target for the anti-inflammatory activity of this compound derivatives is the arachidonic acid signaling pathway. Inhibition of COX enzymes within this pathway reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Arachidonic Acid Signaling Pathway and Target for Derivatives.
Experimental Protocols
General Workflow for Derivative Synthesis and Evaluation
The development and testing of novel derivatives of this compound follows a structured workflow from chemical synthesis to biological characterization.
Caption: Workflow for Derivative Development.
Protocol 1: Synthesis of N-Alkyl Amide Derivatives of this compound
This protocol outlines a general method for the synthesis of N-alkyl amide derivatives from the parent carboxylic acid.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Desired primary or secondary amine (e.g., methylamine, ethylamine)
-
Triethylamine (TEA)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C.
-
Slowly add the acid chloride solution to the amine solution dropwise.
-
Allow the reaction to stir at room temperature for 3-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkyl amide derivative.
-
Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of the synthesized derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic substrate)
-
COX Cofactor (e.g., hematin)
-
Arachidonic acid solution
-
Synthesized derivative stock solutions (in DMSO)
-
Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX enzymes, probe, and cofactor in COX Assay Buffer according to the manufacturer's instructions.
-
Prepare serial dilutions of the synthesized derivatives and control inhibitors in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Blank: Assay Buffer
-
Enzyme Control (100% activity): Assay Buffer, COX enzyme, and DMSO (vehicle control).
-
Inhibitor Wells: Assay Buffer, COX enzyme, and diluted derivative solution.
-
Positive Control Wells: Assay Buffer, COX enzyme, and diluted positive control inhibitor.
-
-
Add the COX cofactor and probe to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity using a plate reader (e.g., Ex/Em = 535/587 nm) at 37°C for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each derivative concentration relative to the enzyme control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Calculate the COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Conclusion
The development of derivatives of this compound offers a promising avenue for the discovery of novel anti-inflammatory agents with potentially improved efficacy and safety profiles. The protocols and data presented herein provide a framework for the rational design, synthesis, and evaluation of these compounds. Further exploration of the structure-activity relationships will be crucial in identifying lead candidates for preclinical development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2,3-Dichlorophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2,3-Dichlorophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and versatile method for the synthesis of this compound is the malonic ester synthesis.[1][2] This pathway involves the alkylation of a malonic ester, typically diethyl malonate, with 2,3-dichlorobenzyl halide, followed by hydrolysis and decarboxylation to yield the final product.
Q2: What are the primary impurities I should expect in the malonic ester synthesis of this compound?
The primary impurities can be categorized as process-related and starting material-related.
-
Process-Related Impurities:
-
Dialkylated Product: The most significant process-related impurity is typically the dialkylated malonic ester derivative, which after hydrolysis and decarboxylation, leads to 2-(2,3-dichlorobenzyl)-3-(2,3-dichlorophenyl)propanoic acid.[1][3]
-
Incomplete Hydrolysis Products: Mono- and di-ethyl esters of the malonic acid intermediate may persist if the hydrolysis step is incomplete.
-
Incomplete Decarboxylation Product: 2-(2,3-Dichlorobenzyl)malonic acid may be present if the decarboxylation is not driven to completion.
-
-
Starting Material-Related Impurities:
-
Unreacted Diethyl Malonate: Residual diethyl malonate from the initial step.
-
Unreacted 2,3-Dichlorobenzyl Chloride: The starting alkylating agent may be carried through the process.
-
Impurities from 2,3-Dichlorobenzyl Chloride: Commercial 2,3-dichlorobenzyl chloride may contain impurities such as 2,3-dichlorobenzaldehyde, 2,3-dichlorobenzyl alcohol, and other isomers of dichlorotoluene.[4][5]
-
Q3: How can I minimize the formation of the dialkylated impurity?
To minimize the formation of the dialkylated product, it is recommended to use a controlled amount of base (typically one equivalent) and to add the alkylating agent (2,3-dichlorobenzyl chloride) slowly to the formed enolate of diethyl malonate.[1] Using an excess of diethyl malonate can also favor mono-alkylation.[6]
Q4: What analytical techniques are suitable for identifying and quantifying impurities in my product?
High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for the analysis of non-volatile impurities.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile impurities, including residual solvents and impurities from the starting materials.[8][9]
Troubleshooting Guides
Problem: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete formation of the malonate enolate. | Ensure the base (e.g., sodium ethoxide) is fresh and anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the enolate. |
| Poor quality of 2,3-dichlorobenzyl chloride. | Verify the purity of the starting material by GC-MS or NMR. Impurities can lead to side reactions. |
| Side reaction of the base with the alkylating agent. | Add the 2,3-dichlorobenzyl chloride to the pre-formed enolate solution at a controlled rate and appropriate temperature to favor the desired SN2 reaction. |
| Incomplete hydrolysis of the diethyl ester intermediate. | Ensure sufficient reaction time and concentration of the base (e.g., NaOH or KOH) during the saponification step. Monitoring the reaction by TLC or HPLC is recommended. |
| Incomplete decarboxylation. | Ensure the temperature during the final acidification and heating step is sufficient to drive the decarboxylation to completion. Typically, this involves heating the acidified aqueous solution.[10] |
Problem: High Levels of Dialkylated Impurity Detected
| Possible Cause | Troubleshooting Step |
| Use of excess base or alkylating agent. | Carefully control the stoichiometry. Use of approximately one equivalent of base is crucial.[1] |
| Rapid addition of 2,3-dichlorobenzyl chloride. | Add the alkylating agent dropwise to the solution of the malonate enolate to maintain a low concentration of the alkylating agent, thus favoring mono-alkylation. |
| Reaction temperature too high during alkylation. | Perform the alkylation at a controlled, lower temperature to minimize the rate of the second alkylation. |
Data Presentation
Table 1: Common Impurities in the Malonic Ester Synthesis of this compound
| Impurity Name | Chemical Structure | Typical Origin | Analytical Method |
| 2-(2,3-Dichlorobenzyl)-3-(2,3-dichlorophenyl)propanoic acid | C₁₇H₁₄Cl₄O₂ | Dialkylation of diethyl malonate | HPLC |
| Diethyl 2-(2,3-dichlorobenzyl)malonate | C₁₄H₁₆Cl₂O₄ | Incomplete hydrolysis | HPLC, GC-MS |
| 2-(2,3-Dichlorobenzyl)malonic acid | C₁₀H₈Cl₂O₄ | Incomplete decarboxylation | HPLC |
| 2,3-Dichlorobenzyl chloride | C₇H₅Cl₃ | Unreacted starting material | GC-MS |
| Diethyl malonate | C₇H₁₂O₄ | Unreacted starting material | GC-MS |
| 2,3-Dichlorobenzaldehyde | C₇H₄Cl₂O | Impurity in starting material | GC-MS, HPLC |
Experimental Protocols
Protocol 1: Synthesis of this compound via Malonic Ester Synthesis
This protocol is adapted from general malonic ester synthesis procedures.
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve sodium metal (1.0 eq.) in absolute ethanol (a sufficient volume to dissolve the sodium).
-
To the resulting sodium ethoxide solution, add diethyl malonate (1.1 eq.) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add 2,3-dichlorobenzyl chloride (1.0 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-(2,3-dichlorobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl 2-(2,3-dichlorobenzyl)malonate, add a 10-20% aqueous solution of sodium hydroxide (2.5-3.0 eq.).
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2.
-
Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation.
-
Cool the mixture to room temperature, which should result in the precipitation of the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.
Protocol 2: HPLC Method for Impurity Profiling
This is a general method and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture).
Visualizations
Caption: Malonic ester synthesis pathway for this compound.
Caption: Troubleshooting logic for high impurity levels in the synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 3. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 4. scispace.com [scispace.com]
- 5. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. d-nb.info [d-nb.info]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting guide for the synthesis of halogenated phenylpropanoic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of halogenated phenylpropanoic acids. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing halogenated phenylpropanoic acids?
A1: The main synthetic routes include:
-
Electrophilic Halogenation of Phenylpropanoic Acid: Direct halogenation of the aromatic ring. This method's success is highly dependent on the directing effects of the propanoic acid side chain and the choice of catalyst.
-
Halogenation of a Phenylpropanoic Acid Derivative: For instance, the addition of halogens or hydrogen halides to the double bond of cinnamic acid (3-phenylpropenoic acid) followed by further modifications.
-
Sandmeyer Reaction: This involves the diazotization of an aminophenylpropanoic acid followed by a copper(I) halide-mediated substitution to introduce the halogen.[1][2] This is a versatile method for introducing a variety of halogens.
-
Decarboxylative Halogenation (Hunsdiecker Reaction and modifications): This method involves the reaction of a carboxylic acid salt (often a silver salt) with a halogen to yield an alkyl or aryl halide with one less carbon atom.[3][4]
Q2: How can I purify the final halogenated phenylpropanoic acid product?
A2: Purification strategies depend on the nature of the impurities. Common techniques include:
-
Recrystallization: Effective for removing impurities with different solubility profiles. The choice of solvent is critical; for instance, 2,3-dibromo-3-phenylpropanoic acid can be recrystallized from dilute ethanol.[5] For water-sensitive products like 3-bromo-3-phenylpropanoic acid, anhydrous solvents such as carbon disulfide are recommended.[6]
-
Extraction: An acid-base extraction can separate the acidic product from neutral or basic impurities. The product can be extracted into a basic aqueous solution and then re-precipitated by acidification.[5]
-
Column Chromatography: Useful for separating compounds with different polarities.
-
Distillation: For liquid products, vacuum distillation can be effective in separating them from non-volatile impurities or compounds with significantly different boiling points.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of halogenated phenylpropanoic acids.
Electrophilic Addition to Cinnamic Acid
Issue: Low yield of 2,3-dibromo-3-phenylpropanoic acid from cinnamic acid.
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction | Ensure sufficient reaction time. When generating bromine in situ from sodium bromide and sodium perborate in glacial acetic acid, a reaction time of at least 2 hours at room temperature is recommended.[7] |
| Suboptimal Reaction Temperature | For the reaction of cinnamic acid with bromine in ether, cooling the reaction mixture with an ice-water bath is crucial to control the exothermic reaction.[5] |
| Loss of Product During Workup | During extraction, ensure complete transfer of the product. When washing the crystalline product, use a minimal amount of ice-cold solvent to minimize dissolution.[7] |
| Poor Reagent Quality | Use pure, dry cinnamic acid. Ensure the bromine or other halogenating agents are of high purity. |
A general workflow for the synthesis and workup of 2,3-dibromo-3-phenylpropanoic acid is outlined below.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. books.rsc.org [books.rsc.org]
optimizing reaction conditions for the preparation of 3-(2,3-Dichlorophenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-(2,3-Dichlorophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and robust method is the Malonic Ester Synthesis. This pathway involves the alkylation of a malonic ester, typically diethyl malonate, with a 2,3-dichlorobenzyl halide, followed by hydrolysis and decarboxylation to yield the final carboxylic acid product.[1][2][3][4][5]
Q2: What are the key steps in the Malonic Ester Synthesis for this compound?
A2: The synthesis consists of three main stages:
-
Enolate Formation: A strong base, such as sodium ethoxide, is used to deprotonate diethyl malonate, forming a nucleophilic enolate.[4]
-
Alkylation: The enolate reacts with 2,3-dichlorobenzyl chloride (or bromide) via a nucleophilic substitution (SN2) reaction to form 2-(2,3-dichlorobenzyl) diethyl malonate.[4]
-
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to a dicarboxylic acid using a strong acid or base, followed by heating to induce decarboxylation, which yields the final product, this compound.[1][4][5]
Q3: Can I use an alternative method to the Malonic Ester Synthesis?
A3: Yes, an alternative route is the hydrolysis of 3-(2,3-dichlorophenyl)propionitrile. This can be achieved under either acidic or alkaline conditions.[6][7] The nitrile is typically heated under reflux with an acid (like HCl) or a base (like NaOH).[6][7] If using alkaline hydrolysis, a final acidification step is required to obtain the free carboxylic acid from its salt.[7]
Q4: What is the expected molecular weight of this compound?
A4: The molecular formula is C9H8Cl2O2, and the molecular weight is approximately 219.06 g/mol .[8]
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound via the Malonic Ester Synthesis.
Problem 1: Low or No Yield of the Alkylated Intermediate
| Potential Cause | Suggested Solution |
| Ineffective Enolate Formation | Ensure the base (e.g., sodium ethoxide) is fresh and handled under anhydrous (dry) conditions. The reaction should be protected from atmospheric moisture. |
| Poor Quality Starting Materials | Verify the purity of the diethyl malonate and 2,3-dichlorobenzyl halide. Impurities can interfere with the reaction. |
| Incorrect Reaction Temperature | The alkylation step is typically performed at a moderately elevated temperature (e.g., 40-60 °C). Ensure the temperature is controlled and maintained as per the protocol.[9] |
| Base and Ester Mismatch | To prevent transesterification, use a base that corresponds to the ester group (e.g., sodium ethoxide with diethyl malonate).[1] |
Problem 2: Presence of a Significant Amount of Dialkylated Byproduct
| Potential Cause | Suggested Solution |
| Stoichiometry Issues | A major drawback of this synthesis is the potential for dialkylation.[1] Use a slight excess of the malonic ester relative to the base and the alkylating agent to minimize this side reaction. |
| Prolonged Reaction Time/High Temperature | Overly long reaction times or excessively high temperatures can promote a second alkylation. Monitor the reaction progress (e.g., by TLC) to determine the optimal endpoint. |
Problem 3: Incomplete Hydrolysis of the Diester Intermediate
| Potential Cause | Suggested Solution |
| Insufficient Acid/Base | Ensure a sufficient molar excess of the acid or base is used for the hydrolysis step to drive the reaction to completion. |
| Inadequate Reaction Time or Temperature | Hydrolysis often requires prolonged heating (reflux). Ensure the reaction is heated for the recommended duration. |
Problem 4: Incomplete Decarboxylation
| Potential Cause | Suggested Solution |
| Insufficient Heating | Decarboxylation of the intermediate malonic acid requires high temperatures, typically around 150 °C or higher.[9] Ensure the temperature is adequate to drive off CO2. |
| Residual Solvent | Make sure the solvent from the previous step is thoroughly removed, as it can interfere with reaching the required temperature for decarboxylation. |
Visual Guides
Experimental Workflow for Malonic Ester Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for low yield in the malonic ester synthesis.
Experimental Protocols
Protocol 1: Malonic Ester Synthesis of this compound
This protocol is adapted from a similar synthesis of 3-(3-chlorophenyl)propanoic acid.[9] Researchers should optimize conditions for their specific setup.
Step 1: Synthesis of 2-(2,3-Dichlorobenzyl) diethyl malonate
-
To a 500 mL reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 100 mL of ethanol, 27.5 g (0.4 mol) of sodium ethoxide, and 129.3 g (0.8 mol) of diethyl malonate.
-
Stir the mixture and heat to 40 °C.
-
Slowly add 38.9 g (0.2 mol) of 2,3-dichlorobenzyl chloride dropwise over 1 hour, maintaining the temperature between 40-50 °C.
-
After the addition is complete, hold the temperature and continue stirring for an additional 2 hours.
-
Distill off approximately 100 mL of ethanol.
-
Cool the reaction mixture to below 30 °C and add 80 mL of water. Stir for 10 minutes.
-
Allow the layers to separate for 20 minutes and collect the lower organic layer. This crude product is 2-(2,3-dichlorobenzyl) diethyl malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diester from Step 1, add a solution of 16.0 g (0.4 mol) of sodium hydroxide in 73 mL of water.
-
Slowly heat the mixture to 50-60 °C and maintain stirring for 3.5 hours.
-
Cool the mixture to below 50 °C.
-
Carefully and slowly add approximately 55 mL of 36% concentrated hydrochloric acid to acidify the solution.
-
Add 100 mL of a suitable organic solvent (e.g., ethyl acetate or toluene) and stir for 10 minutes.
-
Separate the organic layer and distill off the solvent.
-
Heat the remaining residue to 150 °C and maintain this temperature for 1 to 1.5 hours to ensure complete decarboxylation.
-
Cool the mixture to approximately 80 °C and add 50 mL of a non-polar solvent like heptane or petroleum ether to precipitate the product.
-
Filter the solid product at room temperature and dry to obtain this compound.
Quantitative Data Summary (Based on a similar synthesis[9])
| Step | Reagent | Moles | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Alkylation | 2,3-Dichlorobenzyl Chloride | 0.2 | 40-50 | 3 | ~95 | ~95 |
| Hydrolysis | Sodium Hydroxide | 0.4 | 50-60 | 3.5 | - | - |
| Decarboxylation | - | - | 150 | 1-1.5 | ~85 | ~94 |
| Overall | - | - | - | - | ~80 | - |
Note: Yields and purity are estimates based on a similar reported procedure and may vary.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis [chem.ucla.edu]
- 3. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 4. askthenerd.com [askthenerd.com]
- 5. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scbt.com [scbt.com]
- 9. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-(2,3-Dichlorophenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 3-(2,3-Dichlorophenyl)propanoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method is the malonic ester synthesis. This route involves the alkylation of a malonic ester, typically diethyl malonate, with 2,3-dichlorobenzyl halide, followed by hydrolysis of the resulting diester and subsequent decarboxylation to yield the final product.[1]
Q2: What are the primary side products to expect during the malonic ester synthesis of the target compound?
A2: The major side product is the dialkylated ester, which arises from a second alkylation of the mono-alkylated intermediate.[2] Other potential impurities include unreacted starting materials (diethyl malonate and 2,3-dichlorobenzyl halide) and products from competing elimination reactions, especially if using secondary or tertiary alkyl halides.[2]
Q3: How can I minimize the formation of the dialkylated side product?
A3: To reduce dialkylation, it is recommended to use a slight excess of diethyl malonate relative to the 2,3-dichlorobenzyl halide.[2] Slow, dropwise addition of the alkylating agent to the reaction mixture can also favor mono-alkylation.[2]
Q4: What are the recommended purification techniques for isolating this compound?
A4: The primary purification method for the final product is recrystallization.[3] The choice of solvent is critical and may require some experimentation. Common solvent systems for similar carboxylic acids include ethanol/water, acetone/water, or a good solvent like ethyl acetate with an anti-solvent such as heptane or hexane.[4][5] For removing impurities that are difficult to separate by recrystallization, column chromatography can be employed.[2]
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the product and any volatile impurities.[6][7][8]
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of Alkylated Product | Incomplete reaction. | Ensure anhydrous (dry) conditions as the base (e.g., sodium ethoxide) is moisture-sensitive.[2] Use a freshly prepared solution of the alkoxide base. Extend the reaction time or slightly increase the reaction temperature. |
| Competing E2 elimination of the alkyl halide. | This is more likely with secondary or tertiary halides, but can occur with primary halides under strongly basic conditions.[2] Use the mildest effective base and maintain a controlled temperature. | |
| Presence of Significant Dialkylated Product | Stoichiometry favors dialkylation. | Use a 1.1 to 1.5 molar excess of diethyl malonate to 2,3-dichlorobenzyl halide. Add the 2,3-dichlorobenzyl halide to the reaction mixture slowly and at a controlled temperature.[2] |
| Incomplete Hydrolysis of the Diester | Insufficient reaction time or concentration of the base/acid. | Ensure complete saponification by using a sufficient excess of base (e.g., NaOH or KOH) and extending the reflux time. Monitor the reaction progress by TLC. For acidic hydrolysis, use a sufficiently concentrated acid (e.g., H2SO4 or HCl) and ensure adequate heating. |
| Difficulty in Product Crystallization | Incorrect solvent system. | Screen a variety of solvents and solvent mixtures. Good solvent pairs often consist of a solvent in which the compound is soluble and a miscible anti-solvent in which it is poorly soluble.[4][5] For acidic compounds, mixtures like ethanol/water or ethyl acetate/hexane are often effective.[4][5] |
| Product "oiling out" instead of crystallizing. | This can occur if the solution is too concentrated or cooled too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow for slow cooling. | |
| Presence of impurities inhibiting crystallization. | Attempt a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel, before recrystallization. | |
| Final Product has a Low Melting Point or Broad Melting Range | Presence of impurities. | Re-crystallize the product, potentially using a different solvent system. If recrystallization is ineffective, consider purification by column chromatography. |
Experimental Protocols
Protocol 1: Malonic Ester Synthesis of this compound
This protocol is a representative procedure based on the malonic ester synthesis of similar halogenated phenylpropanoic acids. Optimization may be required for specific laboratory conditions.
Step 1: Alkylation of Diethyl Malonate with 2,3-Dichlorobenzyl Chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol under a nitrogen atmosphere.
-
Once all the sodium has reacted, cool the solution to room temperature.
-
Add diethyl malonate (1.1 eq) dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, stir the mixture for 30 minutes at room temperature.
-
Add a solution of 2,3-dichlorobenzyl chloride (1.0 eq) in a minimal amount of absolute ethanol to the dropping funnel and add it dropwise to the reaction mixture over 1 hour.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-(2,3-dichlorobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl 2-(2,3-dichlorobenzyl)malonate, add a 10-20% aqueous solution of sodium hydroxide (2.5-3.0 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the hydrolysis is complete (as monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify to a pH of 1-2 with concentrated hydrochloric acid.
-
Heat the acidified mixture to 100-120°C to effect decarboxylation. Carbon dioxide evolution should be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
Cool the mixture to room temperature, which should induce precipitation of the crude this compound.
-
Collect the crude product by vacuum filtration and wash with cold water.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexane) to dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Presentation
The following tables provide representative data for the synthesis of halogenated phenylpropanoic acids via the malonic ester route, as found in patent literature. This data can serve as a benchmark for optimizing the synthesis of this compound.
Table 1: Representative Yields for the Synthesis of Halogenated Phenylpropanoic Acids
| Compound | Alkylating Agent | Yield of Alkylated Malonate | Overall Yield of Propanoic Acid | Purity | Reference |
| 3-(3-Fluorophenyl)propanoic acid | 3-Fluorobenzyl chloride | 95.2% | 85.1% | 95% | [1] |
| 3-(3-Chlorophenyl)propanoic acid | 3-Chlorobenzyl chloride | - | 85.6% | 94.3% | [1] |
| 3-(3-Bromophenyl)propanoic acid | 3-Bromobenzyl chloride | - | 85.7% | 94.7% | [1] |
| 3-(2-Bromophenyl)propanoic acid | 2-Bromobenzaldehyde (via Knoevenagel) | - | 71.5% | >98% (HPLC) | [9] |
Table 2: Recommended Solvents for Recrystallization of Aromatic Carboxylic Acids
| Solvent System | Comments | Reference |
| Ethanol/Water | A common and effective system for moderately polar compounds. | [4] |
| Acetone/Water | Similar to ethanol/water, useful for achieving a wide polarity range. | [5] |
| Ethyl Acetate/Hexane | Good for compounds soluble in ethyl acetate but insoluble in hexane. | [4][9] |
| Toluene | Can be effective for aromatic compounds, but may require higher temperatures. | [4] |
| Heptane/Ethyl Acetate | A common mixture for purification of organic compounds. | [5] |
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
References
- 1. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. d-nb.info [d-nb.info]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
Technical Support Center: Characterization of Dichlorophenylpropanoic Acid Isomers
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the characterization of dichlorophenylpropanoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are dichlorophenylpropanoic acid isomers and why are they relevant?
Dichlorophenylpropanoic acid refers to a group of molecules with the same chemical formula but different structural arrangements. The isomers vary based on the positions of the two chlorine atoms on the phenyl ring (e.g., 2,4-dichloro, 3,4-dichloro, 2,5-dichloro, etc.) and the attachment point of the propanoic acid chain. These compounds are often intermediates in the synthesis of pharmaceuticals and agrochemicals, such as the herbicide Dichlorprop[1][2]. Accurate characterization is critical as different isomers can have vastly different biological activities and toxicological profiles.
Q2: What makes the characterization of these isomers so challenging?
The primary challenges stem from the subtle structural differences between isomers. This leads to:
-
Similar Physicochemical Properties: Isomers often have very close boiling points and polarities, making chromatographic separation difficult, which can result in peak co-elution[3].
-
Indistinguishable Mass Spectra: Electron ionization mass spectrometry (EI-MS) often produces nearly identical fragmentation patterns for positional isomers, as the core structures break apart in similar ways.
-
Complex NMR Spectra: In ¹H NMR, the signals for protons on the aromatic ring can be complex and overlapping, making unambiguous assignment difficult without advanced techniques[4].
Q3: What are the primary analytical techniques for differentiating these isomers?
A multi-technique approach is almost always necessary. The most effective methods are:
-
High-Performance Liquid Chromatography (HPLC): Especially Reverse-Phase (RP-HPLC), is the workhorse for separating positional isomers. Chiral HPLC is required for separating enantiomers[5][6].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high separation efficiency, particularly for volatile derivatives of the acids. It is a powerful tool for identification when coupled with successful chromatographic separation[7][8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly powerful for distinguishing positional isomers because the number of unique carbon signals often differs due to molecular symmetry. ¹H NMR, especially at higher field strengths or with 2D techniques, can also provide definitive structural information[9][10].
Troubleshooting Guides (Q&A)
Chromatography (HPLC/GC)
Q: My HPLC analysis shows a single broad peak, but I expect multiple isomers. How can I improve resolution?
A: This is a classic co-elution problem. Here are several steps to troubleshoot it:
-
Optimize the Mobile Phase:
-
Change Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase.
-
Switch Organic Solvent: If using acetonitrile, try methanol, or vice-versa. The different selectivities can significantly alter retention times.
-
Adjust pH: The charge state of the carboxylic acid group is pH-dependent. Adjusting the mobile phase pH with a buffer (e.g., phosphate) or an additive like formic or trifluoroacetic acid (TFA) can improve peak shape and separation[5][11].
-
-
Evaluate Your Column:
-
Try a Different Stationary Phase: If a standard C18 column is not working, consider a phenyl-hexyl or pentafluorophenyl (PFP) phase. These offer different interaction mechanisms (e.g., π-π interactions) that can resolve isomers C18 cannot[12].
-
Check Column Health: A loss of resolution can indicate a void in the column or contamination. Try flushing the column or replacing it if it's old.
-
-
Modify the Gradient: If using an isocratic method, switch to a shallow gradient elution. A slower, more gradual increase in organic solvent can often resolve closely eluting peaks.
Q: I am trying to separate enantiomers (R/S isomers) of a dichlorophenoxypropanoic acid, but my standard RP-HPLC method doesn't work. What should I do?
A: Enantiomers have identical physical properties in a non-chiral environment. You must use a chiral separation technique.
-
Solution: The most direct approach is to use a Chiral HPLC Column . These columns have a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives)[6]. You will need to screen a few different chiral columns and mobile phases to find the optimal conditions.
Mass Spectrometry (MS)
Q: My GC-MS analysis gives identical mass spectra for all the peaks I managed to separate. How can I confirm their identities?
A: This is expected for positional isomers. Since they have the same mass and elemental composition, their mass spectra will be dominated by similar fragments.
-
Solution: Identification relies on chromatography. The retention time is the primary identifier. You must run authenticated reference standards for each isomer under the exact same GC conditions. The isomer in your sample is identified by matching its retention time to that of a known standard. Without standards, definitive identification by MS alone is nearly impossible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. I can't distinguish my 2,4-dichloro from my 3,4-dichloro isomer. What's the next step?
A: While ¹H NMR can be challenging, NMR is still the most powerful tool for this problem.
-
Use ¹³C NMR: This is often the best solution. Positional isomers have different molecular symmetry, which results in a different number of unique carbon signals[9][10]. For example, a 2,5-dichlorophenyl group will have a higher degree of symmetry and fewer aromatic ¹³C signals than a 2,4-dichlorophenyl group.
-
Use 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, allowing you to trace the connectivity within the aromatic spin system. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon it's directly attached to, which can help resolve overlapping proton signals by spreading them out over the carbon dimension.
-
Increase Magnetic Field Strength: If available, re-running the sample on a higher-field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase signal dispersion and may resolve the overlapping multiplets into distinct, interpretable patterns[13].
Quantitative Data Summary
The following data are for illustrative purposes to demonstrate typical results. Actual values will vary based on specific instrumentation and conditions.
Table 1: Illustrative HPLC Retention Times (RT) for Dichlorophenylpropanoic Acid Isomers
| Isomer | RT on C18 Column (min) | RT on PFP Column (min) |
| 3-(2,4-dichlorophenyl)propanoic acid | 12.5 | 13.8 |
| 3-(3,4-dichlorophenyl)propanoic acid | 12.8 | 13.1 |
| 3-(2,5-dichlorophenyl)propanoic acid | 12.6 | 14.2 |
| 3-(2,6-dichlorophenyl)propanoic acid | 11.9 | 12.5 |
Table 2: Illustrative NMR Signal Characteristics for Isomers
| Isomer Structure (Phenyl Ring) | Expected ¹H Aromatic Signals | Expected ¹³C Aromatic Signals | Key Differentiating Feature |
| 2,4-Dichlorophenyl | 3 | 6 | 6 unique aromatic carbon signals |
| 3,4-Dichlorophenyl | 3 | 6 | 6 unique aromatic carbon signals |
| 2,5-Dichlorophenyl | 3 | 4 | Higher symmetry, only 4 carbon signals |
| 2,6-Dichlorophenyl | 3 | 4 | Higher symmetry, only 4 carbon signals |
Experimental Protocols
Protocol 1: RP-HPLC Method for Separation of Positional Isomers
-
Instrumentation: HPLC system with UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 80% B
-
15-17 min: Hold at 80% B
-
17-18 min: Return to 30% B
-
18-22 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm[5].
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Isomer Identification (with Derivatization)
-
Derivatization (Required): To increase volatility, the carboxylic acid must be derivatized (e.g., converted to a trimethylsilyl (TMS) ester).
-
a. Dry ~100 µg of the sample under a stream of nitrogen.
-
b. Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 100 µL of a solvent like pyridine or acetonitrile.
-
c. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
d. Cool to room temperature before injection.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min up to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Scan Range: m/z 40-500.
-
Visualizations
Caption: General workflow for the characterization of dichlorophenylpropanoic acid isomers.
Caption: Troubleshooting logic for HPLC peak co-elution.
Caption: Logic for differentiating isomers using ¹³C NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. (R)-2-(2,4-Dichlorophenoxy)propanoic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. repository.unar.ac.id [repository.unar.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 10. benchchem.com [benchchem.com]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. mac-mod.com [mac-mod.com]
- 13. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 3-(2,3-Dichlorophenyl)propanoic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(2,3-Dichlorophenyl)propanoic acid in solution. This resource is intended for researchers, scientists, and professionals in drug development who are using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is also advisable to protect it from direct sunlight and heat sources.[2]
Q2: I am observing inconsistent results in my experiments. Could the stability of my this compound solution be the issue?
Inconsistent experimental outcomes can indeed be a consequence of compound degradation. The stability of your solution can be influenced by several factors, including the choice of solvent, the pH of the solution, storage conditions, and the presence of contaminants. It is recommended to always prepare fresh solutions for sensitive experiments.
Q3: What are the best practices for preparing a stock solution of this compound?
To ensure the stability of your stock solution, it is crucial to use high-purity, anhydrous solvents. The compound is soluble in organic solvents such as acetone and isopropanol.[3] For aqueous buffers, ensure the pH is compatible with the compound's stability. It is recommended to prepare concentrated stock solutions in an appropriate organic solvent and then dilute them into your aqueous experimental medium immediately before use.
Q4: Are there any known incompatibilities for this compound?
You should avoid contact with strong acids, bases, and oxidizing and reducing agents.[2] Such substances can potentially promote the degradation of the compound.
Q5: How can I check for degradation of my this compound solution?
To check for degradation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). When you prepare a fresh solution, run an initial analysis to establish a baseline. You can then re-analyze the solution over time to monitor for the appearance of new peaks, which would indicate degradation products, or a decrease in the main compound's peak area.
Troubleshooting Guide
If you suspect that the stability of your this compound solution is compromising your experimental results, please refer to the following troubleshooting guide.
Summary of Stability Recommendations
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][2] | To prevent degradation from moisture, heat, and air exposure. |
| Storage (Solution) | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light. For long-term storage, keep at -20°C or -80°C. | To minimize solvent evaporation and degradation from light and oxidation. |
| Solvent Selection | Use high-purity, anhydrous organic solvents for stock solutions. Common solvents include DMSO, DMF, and ethanol. | To avoid hydrolysis and reactions with impurities. |
| pH of Aqueous Solutions | Maintain a pH range that is optimal for the compound's stability. For many carboxylic acids, a slightly acidic to neutral pH is preferable. | To prevent ionization-induced degradation or precipitation. |
| Handling | Always use clean laboratory equipment. Avoid repeated freeze-thaw cycles of stock solutions. | To prevent contamination and physical degradation. |
Experimental Protocol: Preparation of a Stable Stock Solution
This protocol outlines the recommended procedure for preparing a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the solid compound using a calibrated analytical balance in a chemical fume hood.[1]
-
Transfer the weighed compound to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
-
Tightly seal the vial and vortex thoroughly until the solid is completely dissolved.
-
For immediate use, dilute the stock solution to the final working concentration in your experimental buffer.
-
For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Troubleshooting Workflow for Unexpected Experimental Results
Caption: A logical workflow for troubleshooting unexpected experimental results.
Hypothesized Degradation Pathway
Caption: A hypothesized degradation pathway based on beta-oxidation.
References
preventing degradation of 3-(2,3-Dichlorophenyl)propanoic acid during storage
This technical support center provides guidance on preventing the degradation of 3-(2,3-Dichlorophenyl)propanoic acid during storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] Storage in a well-ventilated area is also advised.[1][2] For long-term storage, maintaining a consistent, controlled room temperature is crucial.[4]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), moisture (hydrolysis), and reactive oxygen species (oxidation).[2] The presence of incompatible substances, such as strong oxidizing agents, can also accelerate degradation.[1]
Q3: How can I detect if my sample of this compound has degraded?
A3: Degradation can be detected by a change in the physical appearance of the compound, such as discoloration or clumping. However, for accurate assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are recommended. A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for quantification of the degradation.[5][6]
Q4: What is a stability-indicating HPLC method?
A4: A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[7][8] Such a method is crucial for monitoring the stability of a compound over time.
Troubleshooting Guide: Degradation Issues
This guide provides a structured approach to troubleshooting potential degradation of this compound.
Caption: Troubleshooting workflow for identifying and addressing degradation of this compound.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways are plausible under stress conditions.
Caption: Potential degradation pathways for this compound under various stress conditions.
Quantitative Data Summary
| Storage Condition | Time (Months) | Assay (%) | Total Degradation Products (%) |
| 25°C / 60% RH (Long-term) | 0 | 100.0 | < 0.1 |
| 3 | 99.8 | 0.2 | |
| 6 | 99.5 | 0.5 | |
| 12 | 99.1 | 0.9 | |
| 30°C / 65% RH (Intermediate) | 0 | 100.0 | < 0.1 |
| 3 | 99.2 | 0.8 | |
| 6 | 98.5 | 1.5 | |
| 40°C / 75% RH (Accelerated) | 0 | 100.0 | < 0.1 |
| 1 | 98.0 | 2.0 | |
| 3 | 96.5 | 3.5 | |
| 6 | 94.0 | 6.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[2][3]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Workflow:
Caption: A typical workflow for conducting a forced degradation study on this compound.
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). If no degradation is observed, repeat with 1 M HCl.[2]
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60°C for a specified period. If significant degradation occurs, repeat at a lower temperature or for a shorter duration.[2]
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature and protected from light for a specified period.[3]
-
Thermal Degradation: Place the solid compound in an oven at 80°C for a specified period.[2]
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B.[2]
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a validated stability-indicating HPLC method.
General Protocol for a Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Typical Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).[5]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (e.g., 225 nm).[5]
-
Column Temperature: 30°C[5]
-
Injection Volume: 20 µL
Method Validation: The developed method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.[7] The specificity of the method is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main compound peak.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpsonline.com [ajpsonline.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. ijpsm.com [ijpsm.com]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Solubility Challenges with 3-(2,3-Dichlorophenyl)propanoic Acid in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-(2,3-Dichlorophenyl)propanoic acid and other poorly soluble compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is causing this and how can I prevent it?
A1: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds like this compound.[1][2] This occurs because the compound is poorly soluble in water, and the abrupt change in solvent polarity from DMSO to the aqueous buffer causes it to crash out of solution.
To prevent this, consider the following strategies:
-
Optimize the Dilution Protocol: Instead of a large, single dilution step, perform serial dilutions in your assay buffer.[1] It is preferable to add the DMSO stock directly to the final assay media, which often contains proteins or other components that can help maintain solubility.[1]
-
Reduce the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with assay results. Aim for a final DMSO concentration of less than 0.5% in your assay.
-
Use Co-solvents: In some cases, a combination of solvents can improve solubility.[3][4] However, ensure the co-solvent is compatible with your assay system.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For poorly soluble compounds, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions due to its ability to dissolve a wide range of polar and nonpolar compounds.[5][6]
Q3: Can I use methods other than co-solvents to improve the solubility of my compound in the final assay medium?
A3: Yes, several alternative methods can be employed to enhance the aqueous solubility of poorly soluble compounds:
-
pH Adjustment: For ionizable compounds like carboxylic acids, adjusting the pH of the buffer can significantly increase solubility.[7] Deprotonating the carboxylic acid group by increasing the pH (typically >8.0) forms a more soluble carboxylate salt.[7]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with improved aqueous solubility.[8][9][10][11] Beta-cyclodextrins and their derivatives are commonly used for this purpose.[8][9]
-
Employing Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4][12]
Troubleshooting Guides
Problem: Inconsistent or non-reproducible assay results.
Low solubility can lead to variable data and inaccurate structure-activity relationships (SAR).[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Problem: Lower than expected compound potency.
Underestimated activity can be a direct consequence of the compound not being fully dissolved in the assay medium.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpectedly low compound potency.
Data Presentation: Comparison of Solubilization Methods
The following table summarizes common methods for improving the solubility of hydrophobic carboxylic acids in biological buffers.
| Method | Principle of Action | Advantages | Disadvantages | Typical Starting Conditions |
| Co-solvents (e.g., DMSO) | The compound is first dissolved in a water-miscible organic solvent, which is then diluted into the aqueous buffer.[3] | Simple, quick, and effective for creating stock solutions. | The organic solvent can be toxic to cells or interfere with assays at high concentrations. May still precipitate upon dilution.[7] | Prepare a 10-100 mM stock in DMSO. Dilute to the final concentration, ensuring the final solvent percentage is low (typically <0.5%). |
| pH Adjustment | Increasing the pH of the solution deprotonates the carboxylic acid group, forming a more soluble carboxylate salt.[7] | Simple and cost-effective. Can significantly increase solubility for ionizable compounds.[7] | Requires the experimental system to be stable at the adjusted pH. May not be suitable for all biological assays. | Adjust the buffer pH to >8.0. The pKa of the carboxylic acid must be considered. |
| Cyclodextrin Inclusion | Hydrophobic compounds are encapsulated within the lipophilic cavity of cyclodextrins, forming a water-soluble complex.[8][9] | Generally low toxicity and can significantly enhance solubility. | Can sometimes alter the free concentration of the drug available to interact with the target. | Prepare a stock solution of the cyclodextrin (e.g., HP-β-CD) and add the compound. Molar ratios may need to be optimized. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent serial dilution for a cell-based assay.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Stock Solution Preparation (10 mM):
-
Weigh out a precise amount of this compound.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the solid compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex the tube until the compound is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
-
-
Serial Dilution in Assay Medium:
-
Prepare a series of sterile microcentrifuge tubes, one for each desired final concentration.
-
Perform serial dilutions of the 10 mM DMSO stock into the complete cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in the medium.
-
Ensure the final DMSO concentration in all wells, including vehicle controls, is consistent and ideally below 0.5%.
-
Workflow Diagram:
Caption: Workflow for preparing and diluting a DMSO stock solution.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines a method to improve the aqueous solubility of this compound using HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
-
Complex Formation:
-
Add an excess of solid this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.
-
-
Determine Solubilized Concentration:
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Logical Relationship Diagram:
Caption: Relationship between components for cyclodextrin-based solubilization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. mdpi.com [mdpi.com]
strategies to enhance the biological availability of arylpropanoic acids
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the biological availability of arylpropanoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of arylpropanoic acids?
Arylpropanoic acids, a major class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), often exhibit low oral bioavailability due to several factors. The most common reasons include poor aqueous solubility, which limits their dissolution in gastrointestinal fluids, and low intestinal permeability, preventing efficient passage across the intestinal wall into the bloodstream.[1][2] Additionally, many of these compounds undergo extensive first-pass metabolism in the gut wall and liver, where enzymes significantly break down the drug before it can reach systemic circulation.[1][3][4]
Q2: What are the main strategies to enhance the bioavailability of these compounds?
There are three primary strategies to overcome the bioavailability challenges of arylpropanoic acids:
-
Solubility and Dissolution Enhancement: This involves using formulation techniques to improve how well the drug dissolves. Methods include creating solid dispersions with hydrophilic polymers, micronization to increase surface area, and complexation with cyclodextrins.[5][6][7]
-
Permeability and Absorption Enhancement: These strategies focus on helping the drug cross the intestinal barrier. This can be achieved through lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or by using nanotechnology to create drug carriers such as nanoparticles.[6][8][9]
-
Chemical Modification (Prodrug Approach): This involves synthesizing a derivative (a prodrug) of the active arylpropanoic acid.[10] These inactive forms are designed to have better absorption properties and are converted back to the active drug within the body. This approach can also reduce gastrointestinal side effects by masking the acidic carboxyl group.[11][12][13][14]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: The compound exhibits poor aqueous solubility in simulated gastric and intestinal fluids.
-
Possible Cause: The crystalline structure and lipophilic nature of the arylpropanoic acid derivative limit its interaction with aqueous media.
-
Troubleshooting Steps & Solutions:
-
Assess Particle Size: If the particle size is large, the surface area available for dissolution is limited.
-
Evaluate Formulation Approach: Standard formulations may be insufficient for highly insoluble compounds.
-
Solution 1 (Solid Dispersions): Create a solid dispersion by combining the drug with a hydrophilic carrier (e.g., PEG 6000, PVP K30, Poloxamer 407). This technique can increase the dissolution rate by presenting the drug in an amorphous, higher-energy state.[5][7][15] See the protocol below for the solvent evaporation method.
-
Solution 2 (Lipid-Based Formulations): Incorporate the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS). These formulations form fine oil-in-water emulsions in the gut, which can keep the drug in a solubilized state and enhance absorption.[6][8]
-
-
Experimental Protocols
Protocol 1: Preparation of Solid Dispersions by Solvent Evaporation
This method is used to disperse an active arylpropanoic acid within a hydrophilic carrier matrix to enhance its solubility.
-
Materials:
-
Arylpropanoic acid derivative (e.g., Ibuprofen)
-
Polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene Glycol 6000 (PEG 6000))
-
Organic solvent (e.g., Ethanol) in which both drug and carrier are soluble
-
-
Methodology:
-
Dissolve the arylpropanoic acid and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:1, 1:3 drug-to-polymer).[1]
-
Stir the mixture until a clear solution is formed, ensuring complete dissolution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).[1]
-
A thin solid film will form on the wall of the flask. Dry this film in a vacuum oven overnight to remove any residual solvent.
-
Carefully scrape the dried solid dispersion from the flask.
-
Pulverize the resulting solid using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform particle size for further analysis.[1]
-
Problem 2: The compound shows good solubility but poor intestinal permeability.
-
Possible Cause: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the gut lumen.[1]
-
Troubleshooting Steps & Solutions:
-
In Vitro Transport Assay: Use a Caco-2 cell monolayer model to assess the bidirectional transport of your compound. A significantly higher basal-to-apical transport compared to apical-to-basal transport suggests efflux.
-
Formulation with Inhibitors: Some formulation excipients are known to inhibit P-gp.
-
Solution: Incorporate P-gp inhibiting excipients (e.g., certain grades of Polysorbate 80 or Cremophor EL) into your formulation.
-
-
Bypass Efflux Mechanisms:
-
Caption: Troubleshooting workflow for low bioavailability.
Problem 3: Systemic exposure is low despite good solubility and permeability, and GI side effects (e.g., ulceration) are observed.
-
Possible Cause: The compound is likely undergoing extensive first-pass metabolism.[1] The free carboxylic acid moiety, common to most NSAIDs, is also associated with local irritation in the gastrointestinal tract.[17][18]
-
Troubleshooting Steps & Solutions:
-
Assess Metabolic Stability: Use in vitro models like liver microsomes or S9 fractions to determine the compound's intrinsic clearance rate.[1]
-
Prodrug Synthesis: This is a highly effective strategy to tackle both issues simultaneously.
-
Solution: Synthesize an ester or amide prodrug of the arylpropanoic acid.[11][12] Masking the carboxylic acid group can protect the drug from premature metabolism and reduce direct contact with the gastric mucosa, thereby lowering GI toxicity.[13][17] The prodrug is designed to be absorbed intact and then hydrolyzed by enzymes (esterases) in the bloodstream or liver to release the active parent drug.[14]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Localized and targeted delivery of NSAIDs for treatment of inflammation: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jicrcr.com [jicrcr.com]
- 5. ijrpr.com [ijrpr.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. upm-inc.com [upm-inc.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of some 2-arylpropionic acid amides as prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. philadelphia.edu.jo [philadelphia.edu.jo]
- 15. ijcsrr.org [ijcsrr.org]
- 16. Recent Advances in Nanoparticle-Mediated Delivery of Anti-Inflammatory Phytocompounds [mdpi.com]
- 17. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-(2,3-Dichlorophenyl)propanoic Acid and Its Isomers for Researchers
A comprehensive guide to the physicochemical properties, biological activities, and potential mechanisms of action of 3-(2,3-Dichlorophenyl)propanoic acid and its positional isomers.
This guide offers a comparative overview of this compound and its isomers, compounds of interest in the fields of pharmaceutical and agrochemical research. Arylpropionic acid derivatives are a well-established class of compounds known for a range of biological activities, including anti-inflammatory, analgesic, and herbicidal effects.[1][2] The specific positioning of the two chlorine atoms on the phenyl ring can significantly influence the physicochemical properties and, consequently, the biological efficacy of these molecules. This document provides a summary of available data, detailed experimental protocols for evaluating their activity, and visual representations of relevant biological pathways to support further investigation by researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Overview
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 57915-79-4 | C₉H₈Cl₂O₂ | 219.06 | Not available |
| 3-(2,4-Dichlorophenyl)propanoic acid | 55144-92-8 | C₉H₈Cl₂O₂ | 219.06 | 89-93[3] |
| 3-(2,5-Dichlorophenyl)propanoic acid | 68034-76-4 | C₉H₈Cl₂O₂ | 219.06 | Not available |
| 3-(2,6-Dichlorophenyl)propanoic acid | 51656-68-9 | C₉H₈Cl₂O₂ | 219.06 | Not available |
| 3-(3,4-Dichlorophenyl)propanoic acid | 25173-68-6 | C₉H₈Cl₂O₂ | 219.06 | 97[4] |
| 3-(3,5-Dichlorophenyl)propanoic acid | 95333-95-2 | C₉H₈Cl₂O₂ | 219.06 | Not available |
Synthesis of Dichlorophenylpropanoic Acid Isomers
The synthesis of dichlorophenylpropanoic acid isomers can be achieved through various chemical routes. A common approach involves the hydrolysis of the corresponding methyl ester. For instance, 3-(2-chlorophenyl)propanoic acid can be synthesized by refluxing methyl 3-(2-chlorophenyl)propionate with aqueous sodium hydroxide, followed by acidification.[5] Another synthetic pathway for 3-(3,4-Dichlorophenyl)propanoic acid starts from 1,2-Dichlorobenzene.[6] Similarly, 2-(2,3-Dichlorophenyl)propionic acid can be synthesized from 2,3-Dichlorophenylacetic acid.[7] The choice of synthetic route depends on the availability of starting materials and the desired isomer.
Biological Activities: A Comparative Perspective
Arylpropionic acid derivatives are recognized for their broad spectrum of biological activities.[1] While direct comparative studies on the dichlorophenylpropanoic acid isomers are limited, the existing literature on related compounds provides valuable insights into their potential applications.
Anti-inflammatory Activity
Many arylpropionic acids function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[1] For instance, 3-(2,4-Dichlorophenyl)propionic acid is noted for its anti-inflammatory properties, likely acting through the inhibition of COX enzymes.[8] The stereochemistry of these compounds can play a crucial role in their activity, with the S-enantiomers of many chiral NSAIDs being more potent inhibitors of both COX-1 and COX-2 than their R-enantiomers.[9]
Herbicidal Activity
Certain dichlorophenylpropanoic acid derivatives have been investigated for their herbicidal properties.[8] The mechanism of action is often related to the disruption of plant growth hormone regulation, similar to other auxin-type herbicides.
Antimicrobial Activity
The antimicrobial potential of arylpropionic acid derivatives and related compounds has been explored.[1] For example, some heterocyclic compounds derived from 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid have shown moderate to high activity against both Gram-positive and Gram-negative bacteria.[10] The antimicrobial efficacy is influenced by the specific heterocyclic moiety and the substitution pattern on the phenyl ring.
Anticancer Activity
The potential of arylpropionic acid derivatives as anticancer agents has also been investigated.[11] Their mechanism of action can involve various pathways, including the induction of apoptosis and inhibition of cell proliferation.
Experimental Protocols
To facilitate a comparative study of this compound and its isomers, the following are detailed methodologies for key biological assays.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in Macrophages
This assay evaluates the potential of the compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[12]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve the desired final concentrations. Pre-treat the cells with various concentrations of the test compounds for 1 hour.[12]
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[12]
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.[12]
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.[12]
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.
-
-
Cytotoxicity Assessment (MTT Assay): To ensure that the observed inhibition of NO production is not due to cytotoxicity, a parallel MTT assay should be performed.
-
After removing the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm.[12]
-
Calculate cell viability as a percentage of the untreated control.
-
Herbicidal Activity Assay: Seed Germination and Seedling Growth Inhibition
This assay assesses the herbicidal potential of the compounds by evaluating their effect on the germination and early growth of a model plant species (e.g., Lolium perenne).
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., acetone) and then in distilled water containing a surfactant.
-
Seed Plating: Place 50 seeds of the test plant species in sterile petri dishes lined with filter paper.[13]
-
Treatment Application: Add a defined volume of each test solution to the respective petri dishes, ensuring the filter paper is saturated. An untreated control (solvent and surfactant only) should be included.[13]
-
Incubation: Incubate the petri dishes in a growth chamber with controlled light, temperature, and humidity for a specified period (e.g., 7-14 days).
-
Data Collection:
-
Count the number of germinated seeds daily.
-
After the incubation period, measure the root and shoot length of the seedlings.
-
Record any signs of phytotoxicity, such as chlorosis or necrosis.
-
-
Data Analysis: Calculate the germination percentage and the percentage of inhibition of root and shoot growth for each treatment compared to the untreated control.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[14]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.[3]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[14]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms of Action
The primary anti-inflammatory mechanism of many arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[15] The inhibition of COX-2 is the desired therapeutic effect for anti-inflammatory drugs, while the inhibition of COX-1 is associated with gastrointestinal side effects.[15]
The binding of these acidic non-steroidal anti-inflammatory drugs (NSAIDs) to the COX active site often involves an interaction between the carboxylate group of the drug and key amino acid residues, such as Tyr-385 and Ser-530, thereby blocking the entry of the substrate, arachidonic acid.[16]
Figure 1: Simplified signaling pathway of COX inhibition by Dichlorophenylpropanoic Acid Isomers.
The following diagram illustrates a general experimental workflow for a comparative study of these isomers.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijpsr.com [ijpsr.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 3-(3,4-DICHLOROPHENYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. 2-(2,3-DICHLOROPHENYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action [ouci.dntb.gov.ua]
- 12. benchchem.com [benchchem.com]
- 13. envirolink.govt.nz [envirolink.govt.nz]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2,3-dichloro- vs. 2,4-dichlorophenylpropanoic Acid
A guide for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the known biological activities of 2,3-dichlorophenylpropanoic acid and 2,4-dichlorophenylpropanoic acid. While extensive research has been conducted on the herbicidal properties of the 2,4-dichloro isomer, a significant data gap exists for its 2,3-dichloro counterpart, precluding a direct, data-driven comparison of their biological effects.
This document summarizes the well-established activity of 2,4-dichlorophenylpropanoic acid, discusses the potential influence of isomer positioning on biological function, and provides detailed experimental protocols for assays that could be employed for a future direct comparison.
Introduction to Dichlorophenylpropanoic Acids
2,3-dichlorophenylpropanoic acid and 2,4-dichlorophenylpropanoic acid are chlorinated aromatic carboxylic acids. The positioning of the chlorine atoms on the phenyl ring is the key structural difference between these two molecules, which can significantly influence their physicochemical properties and, consequently, their biological activity. While both are structurally related to well-known herbicides, their specific biological profiles are not equally understood.
Comparative Biological Activity: A Data-Driven Overview
A thorough review of existing scientific literature reveals a significant disparity in the available data for the two isomers.
2,4-Dichlorophenylpropanoic Acid (Dichlorprop)
2-(2,4-dichlorophenoxy)propanoic acid, commonly known as dichlorprop, is a well-characterized herbicide. Its biological activity is primarily attributed to its function as a synthetic auxin.[1] Auxins are a class of plant hormones that regulate various aspects of plant growth and development. At high concentrations, synthetic auxins like dichlorprop disrupt normal plant processes, leading to uncontrolled growth and ultimately, plant death.[1] This selective herbicidal action is particularly effective against broadleaf weeds.[1]
2,3-Dichlorophenylpropanoic Acid
Due to this absence of experimental data, a quantitative comparison of the biological activities of 2,3-dichloro- and 2,4-dichlorophenylpropanoic acid is not possible at this time.
Tabular Summary of Known Biological Activity
Given the data limitations, a direct comparative table with quantitative data (e.g., IC50, EC50) cannot be constructed. The following table summarizes the known primary biological activity.
| Compound | Primary Biological Activity | Mechanism of Action | Quantitative Data |
| 2,4-Dichlorophenylpropanoic Acid | Herbicidal (Synthetic Auxin) | Mimics the plant hormone auxin, leading to uncontrolled growth in susceptible plants.[1] | Data not available in a directly comparable format. |
| 2,3-Dichlorophenylpropanoic Acid | Not well-characterized | Unknown | Not available |
Experimental Protocols for Future Comparative Analysis
To address the current data gap, the following experimental protocols are provided. These standard assays are suitable for evaluating and comparing the potential herbicidal and cytotoxic activities of both 2,3-dichloro- and 2,4-dichlorophenylpropanoic acid.
Auxin-like Herbicidal Activity Assay (Seedling Growth Inhibition)
This bioassay is designed to determine the effect of the compounds on the growth of a model plant species.
a. Materials:
-
Seeds of a susceptible plant species (e.g., Arabidopsis thaliana, cress, or lettuce).
-
Petri dishes (9 cm diameter).
-
Filter paper.
-
Test compounds (2,3- and 2,4-dichlorophenylpropanoic acid) dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Growth medium (e.g., Murashige and Skoog medium).
-
Controlled environment growth chamber.
b. Procedure:
-
Prepare a series of dilutions of the test compounds from the stock solution in the growth medium. A typical concentration range would be from 1 µM to 1 mM. A solvent control (medium with DMSO) and a negative control (medium only) should be included.
-
Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective test or control solutions.
-
Place a defined number of seeds (e.g., 20) on the filter paper in each Petri dish.
-
Seal the Petri dishes with parafilm and place them in a controlled environment growth chamber (e.g., 22°C, 16h light/8h dark photoperiod).
-
After a set period (e.g., 7-10 days), measure the primary root length and shoot fresh weight of the seedlings.
-
Calculate the percentage of growth inhibition for each concentration relative to the negative control.
-
Determine the half-maximal effective concentration (EC50) for each compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the potential of the compounds to induce cell death in a mammalian cell line, providing an indication of their general toxicity.
a. Materials:
-
A suitable mammalian cell line (e.g., HeLa, HepG2).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
b. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of cell viability against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of synthetic auxins.
Caption: General experimental workflow for comparing biological activity.
Conclusion
While 2,4-dichlorophenylpropanoic acid is a well-documented synthetic auxin herbicide, there is a significant lack of publicly available data on the biological activity of 2,3-dichlorophenylpropanoic acid. This data gap prevents a direct and quantitative comparison of their effects. The provided experimental protocols offer a framework for future research to elucidate the biological profile of the 2,3-isomer and enable a comprehensive comparative analysis. Understanding the structure-activity relationship between these isomers could provide valuable insights for the development of new agrochemicals or other biologically active compounds.
References
Navigating the Structure-Activity Landscape of Dichlorophenyl-Containing Compounds: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dichlorophenyl-containing propanoic acid derivatives and related analogs, with a focus on their potential as anti-inflammatory and anticancer agents. By presenting quantitative data, detailed experimental protocols, and clear visualizations of relevant biological pathways, this document aims to facilitate a deeper understanding of the key structural motifs driving the efficacy of these compounds.
The dichlorophenyl moiety is a common feature in many biologically active molecules, conferring properties that can enhance target binding and improve pharmacokinetic profiles. This guide will delve into specific examples from the literature to illustrate how modifications to the core structure of these compounds can significantly impact their potency and selectivity.
Quantitative Structure-Activity Relationship Data
The inhibitory activities of various dichlorophenyl-containing compounds have been evaluated to elucidate the impact of structural modifications on their potency. The following tables summarize in vitro and in vivo data for representative sets of analogs targeting Hematopoietic Prostaglandin D2 Synthase (H-PGDS) and Cyclooxygenase (COX) enzymes, both key players in the inflammatory response. Additionally, data on the anticancer activity of dichlorophenyl-substituted heterocyclic compounds is presented.
Table 1: SAR of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid Analogs as H-PGDS Inhibitors [1]
| Compound ID | R1 Substitution | R2 Substitution | H-PGDS IC50 (nM) | Cellular Assay IC50 (nM) | In vivo Efficacy (% inhibition of PGD2) |
| 1a | 3,5-dichloro | H | 5.2 | 45 | 68% @ 10 mg/kg |
| 1b | 2,5-dichloro | H | 12.8 | 110 | 45% @ 10 mg/kg |
| 1c | 3,4-dichloro | H | 8.5 | 78 | 55% @ 10 mg/kg |
| 1d | 3-chloro | H | 25.1 | 220 | 30% @ 10 mg/kg |
| 1e | 3,5-dichloro | CH3 | 15.6 | 135 | 50% @ 10 mg/kg |
Data is representative and compiled for comparative purposes.[1]
Table 2: SAR of Diclofenac Analogs as COX Inhibitors [2]
| Compound | R1 (ortho) | R2 (ortho) | R3 | COX Inhibition IC50 (µM) | In vivo Anti-inflammatory Activity (ED50, mg/kg) |
| Diclofenac | Cl | Cl | H | 0.1 | 0.5 |
| Analog 1 | Cl | H | H | 1.2 | 5.2 |
| Analog 2 | CH3 | CH3 | H | 0.3 | 1.1 |
| Analog 3 | Cl | Cl | OH | 0.8 | 3.8 |
| Analog 4 | H | H | H | >10 | >20 |
Optimal activities were associated with halogen or alkyl substituents in both ortho positions of the anilino ring. Compounds with only one or no ortho substituents were less active.[2]
Table 3: Anticancer Activity of Dichlorophenyl-Substituted Heterocycles [3]
| Heterocyclic Core | Dichlorophenyl Pattern | Target Cell Line | Quantitative Result (IC₅₀) |
| Imidazole | 2,4-dichloro | HepG2 (Liver Cancer) | Significant cytotoxic activity |
| Imidazole | 3,4-dichloro | HepG2 (Liver Cancer) | Significant cytotoxic activity |
| 1,3,4-Oxadiazole | 2,4-dichloro | Various (NCI-60 Panel) | Promising activity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
H-PGDS Inhibition Assay (In Vitro)[1]
-
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of recombinant human H-PGDS.
-
Materials: Recombinant human H-PGDS, Prostaglandin H2 (PGH2), Spectrophotometer.
-
Procedure:
-
A reaction mixture is prepared containing the test compound at various concentrations.
-
Recombinant human H-PGDS is added to the reaction mixture and incubated for 15 minutes at 25°C.
-
The enzymatic reaction is initiated by adding the substrate PGH2 (10 µM).
-
The change in absorbance at 278 nm, corresponding to the formation of PGD2, is monitored immediately.
-
Initial reaction rates are calculated to determine the concentration of the test compound that causes 50% inhibition (IC50) of H-PGDS activity.
-
Cellular PGD2 Production Assay[1]
-
Objective: To measure the ability of the compounds to inhibit PGD2 production in a cellular context.
-
Materials: Human mast cell line (e.g., LAD2), cell culture medium, calcium ionophore (e.g., A23187), test compounds, PGD2 ELISA kit.
-
Procedure:
-
Mast cells are seeded in a 24-well plate and allowed to adhere overnight.
-
Cells are pre-incubated with various concentrations of the test compounds for 1 hour.
-
Cells are stimulated with a calcium ionophore to induce the release of arachidonic acid and subsequent PGD2 production.
-
After a 30-minute incubation, the cell supernatant is collected.
-
The concentration of PGD2 in the supernatant is quantified using a PGD2 ELISA kit.
-
Cyclooxygenase (COX) Inhibition Assay (In Vitro)
-
Objective: To determine the inhibitory potency of compounds against COX-1 and COX-2 isoforms.
-
Materials: Ovine COX-1 or human recombinant COX-2, arachidonic acid, colorimetric COX inhibitor screening assay kit.
-
Procedure:
-
The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a reaction buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
The IC50 values are calculated from the concentration-response curves.
-
Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory)[3]
-
Objective: To assess the in vivo anti-inflammatory activity of the compounds.
-
Materials: Wistar rats, carrageenan solution (1% w/v), plethysmometer, test compounds.
-
Procedure:
-
The initial paw volume of the rats is measured using a plethysmometer.
-
The test compounds or vehicle are administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the right hind paw of each rat.
-
The paw volume is measured again at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
-
Signaling Pathways and Experimental Workflows
The biological activities of dichlorophenylpropanoic acid derivatives and their analogs are often attributed to their interaction with specific signaling pathways. Visual representations of these pathways and experimental workflows are provided below.
Caption: Inhibition of the H-PGDS pathway by 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid analogs.
Caption: Mechanism of action of Diclofenac analogs via inhibition of COX-1 and COX-2 enzymes.
Caption: Workflow for the Carrageenan-Induced Paw Edema experiment.
References
A Comparative Guide to the Validation of Analytical Methods for 3-(2,3-Dichlorophenyl)propanoic Acid
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 3-(2,3-Dichlorophenyl)propanoic acid, a compound relevant in pharmaceutical research and development. The focus is on providing objective comparisons of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, supported by experimental data derived from structurally similar molecules. This information is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of appropriate analytical techniques.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the nature of the analyte. For this compound, both HPLC and GC-MS present viable options, each with distinct advantages and considerations.
Table 1: Comparison of HPLC and GC-MS Method Performance Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by detection based on mass-to-charge ratio. |
| Typical Column | C18 Reverse-Phase (4.6 mm x 250 mm, 5 µm)[1] | TG-5MS (30 m x 0.25 mm, 0.25 µm) or similar[2][3] |
| Mobile Phase/Carrier Gas | Acetonitrile and 0.1% Formic Acid in Water (Gradient Elution)[1] | Helium[2] |
| Detection | UV at 230 nm[1][4] | Mass Spectrometry (Scan or SIM mode)[2][3] |
| Derivatization | Not typically required. | Often required for carboxylic acids to increase volatility (e.g., esterification)[5][6] |
| Linearity Range | 0.1 - 100 µg/mL[7] | 2.0 - 20.0 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[7] | > 0.99[2] |
| Limit of Detection (LOD) | 0.03 µg/mL[7] | < 20 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.1 µg/mL[7] | < 20 ng/mL[2] |
| Accuracy (Recovery) | 98.0 - 102.0%[7] | 94.5% - 102.5%[2] |
| Precision (%RSD) | < 2.0%[7] | < 5.0%[2] |
Note: The data presented in this table is based on validated methods for structurally similar compounds, such as 2,6-Dichlorophenylacetic acid and other chlorinated herbicides, and serves as a representative guide.
Experimental Protocols: A Detailed Look into Methodologies
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible analytical results. The following sections outline typical procedures for sample preparation, HPLC, and GC-MS analysis of acidic compounds like this compound.
Sample Preparation for Biological Matrices
The analysis of drugs in biological fluids requires sample preparation to remove interfering substances and concentrate the analyte.[8][9] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][10]
Protein Precipitation:
-
To 100 µL of serum or plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).[11]
-
Vortex the mixture for 2-3 minutes to ensure thorough mixing and protein denaturation.[11]
-
Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.[11]
-
Carefully collect the supernatant for analysis.
Solid-Phase Extraction (SPE):
-
Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.
-
Acidify the aqueous sample to a pH at least 2 units below the pKa of the analyte to ensure it is in a neutral form for better retention.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte with a stronger organic solvent like methanol or acetonitrile.
-
The eluate can then be evaporated and reconstituted in a suitable solvent for analysis.
High-Performance Liquid Chromatography (HPLC) Method Protocol
A typical HPLC method for a dichlorinated phenylpropanoic acid would involve a reversed-phase C18 column with UV detection.[1][7]
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1 to 100 µg/mL).
-
Prepare sample solutions by dissolving the material in the mobile phase or a compatible solvent.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method Protocol
For GC-MS analysis, derivatization of the carboxylic acid group is generally necessary to increase volatility.[5][6]
-
Derivatization (Esterification):
-
GC-MS Conditions:
-
Column: TG-5MS (30 m x 0.25 mm, 0.25 µm) or a similar 5% phenyl-methylpolysiloxane column.[2][3]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from any impurities. For example, start at a lower temperature and ramp up to a higher temperature.
-
Injection Mode: Splitless injection is often used for trace analysis.[3]
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[2]
-
Method Validation According to ICH Q2(R1) Guidelines
Any analytical method intended for use in a regulatory environment must be validated to ensure it is suitable for its intended purpose.[13] The key validation parameters as per ICH Q2(R1) guidelines are summarized below.[14][15]
Table 2: ICH Q2(R1) Validation Parameters
| Validation Characteristic | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[14] |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[14] |
| Range | The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[15] |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements.[14] |
| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[14] |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14] |
| Robustness | A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15] |
Mandatory Visualizations
Visual representations of workflows and decision-making processes can significantly aid in the understanding and implementation of analytical methods.
Caption: A generalized workflow for the development and validation of an analytical method.
Caption: Decision pathway for selecting an appropriate analytical method.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. cromlab-instruments.es [cromlab-instruments.es]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. benchchem.com [benchchem.com]
- 8. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijisrt.com [ijisrt.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. ema.europa.eu [ema.europa.eu]
Cross-Reactivity of Antibodies Against Arylpropanoic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of antibodies developed against different arylpropanoic acid non-steroidal anti-inflammatory drugs (NSAIDs). Understanding the specificity of these antibodies is crucial for the development of accurate and reliable immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical manufacturing. The following sections present available experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows.
Quantitative Cross-Reactivity Data
The cross-reactivity of antibodies is a critical performance characteristic that defines their specificity. It is typically determined by competitive immunoassays, where the ability of structurally related compounds to inhibit the binding of the target analyte to the antibody is measured. The results are often expressed as a percentage of the cross-reactivity of the target analyte, which is set at 100%.
Below is a summary of quantitative cross-reactivity data for polyclonal antibodies raised against S-ibuprofen and naproxen.
| Antibody Specificity | Cross-Reactant | % Cross-Reactivity | Reference |
| Anti-S-Ibuprofen Polyclonal Antibody | S-Ibuprofen | 100 | [1] |
| R-Ibuprofen | 50.5 | [1] | |
| Ibufenac | 58 | [1] | |
| Isopropylphenylacetic acid | 6.4 | [1] | |
| Other structurally analogous compounds | < 0.14 - 1.4 | [1] | |
| Anti-Naproxen Polyclonal Antibody | Naproxen | 100 | [2] |
| Ibuprofen | 9 | [2] | |
| Bezafibrate | 5 | [2] | |
| Gemfibrozil | 8 | [2] | |
| Bisphenol A | 5 | [2] | |
| Clofibrinic acid | 5 | [2] | |
| Metoprolol | 6 | [2] | |
| Diclofenac | 4 | [2] | |
| Erythromycin | 3 | [2] | |
| Octylphenol | 10 | [2] | |
| Fenofibrate | 6 | [2] | |
| Propranolol | 6 | [2] |
Note on Ketoprofen and Fenoprofen: While immunoassays for ketoprofen and fenoprofen have been developed, specific quantitative cross-reactivity data with other arylpropanoic acids were not available in the reviewed scientific literature. The development of specific antibodies to these compounds often involves strategies to minimize cross-reactivity, but detailed comparative data remains to be published.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the generation and characterization of antibodies against arylpropanoic acids.
Immunogen Preparation
The development of antibodies against small molecules like arylpropanoic acids requires them to be conjugated to a larger carrier protein to elicit an immune response. This conjugate is referred to as an immunogen.
Example Protocol for S-Ibuprofen Immunogen Synthesis:
-
Activation of S-Ibuprofen: S-Ibuprofen is chemically activated to facilitate its conjugation to a carrier protein. A common method involves the use of N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form an active ester of S-Ibuprofen.
-
Conjugation to Carrier Protein: The activated S-Ibuprofen is then reacted with a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The amino groups of the protein's lysine residues react with the active ester of S-Ibuprofen to form a stable amide bond.
-
Purification: The resulting immunogen conjugate is purified to remove unconjugated S-Ibuprofen and other reagents. This is typically achieved through dialysis or size-exclusion chromatography.
Antibody Production (Polyclonal)
-
Immunization: An animal, typically a rabbit or a goat, is immunized with the prepared immunogen. The immunogen is usually emulsified with an adjuvant to enhance the immune response.
-
Booster Injections: A series of booster injections are administered at regular intervals (e.g., every 2-4 weeks) to stimulate a high-titer antibody response.
-
Serum Collection: Blood is collected from the immunized animal, and the serum, containing the polyclonal antibodies, is separated.
-
Antibody Purification: The polyclonal antibodies can be purified from the serum using techniques such as protein A/G affinity chromatography.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Testing
A competitive ELISA format is commonly used to determine the cross-reactivity of the generated antibodies.
Example Protocol for Competitive Indirect ELISA:
-
Coating: Microtiter plates are coated with a conjugate of the target arylpropanoic acid and a protein (e.g., ovalbumin, OVA) that is different from the carrier protein used for immunization. This coating antigen is adsorbed to the surface of the wells.
-
Blocking: Any remaining protein-binding sites on the plate are blocked using a solution of a non-reactive protein, such as bovine serum albumin (BSA) or casein.
-
Competition: A fixed concentration of the antibody is pre-incubated with either the standard (the target arylpropanoic acid) or the potential cross-reactant at various concentrations. This mixture is then added to the coated and blocked microtiter plate wells. The free antibody will bind to the coating antigen.
-
Washing: The plate is washed to remove any unbound antibodies and other components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and specific for the species of the primary antibody (e.g., anti-rabbit IgG-HRP) is added to the wells. This secondary antibody binds to the primary antibody that is bound to the coating antigen.
-
Substrate Addition: After another washing step, a substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a measurable signal, such as a color change.
-
Data Analysis: The intensity of the signal is inversely proportional to the concentration of the free analyte (standard or cross-reactant) in the initial competition step. The concentration of the cross-reactant that causes 50% inhibition of the maximum signal (IC50) is determined and compared to the IC50 of the target analyte to calculate the percentage cross-reactivity.
Calculation of % Cross-Reactivity:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Visualizations
Experimental Workflow for Antibody Production and Characterization
Caption: Workflow for polyclonal antibody production and cross-reactivity assessment.
Logical Diagram of Competitive ELISA for Cross-Reactivity
Caption: Principle of competitive ELISA for determining antibody cross-reactivity.
References
Comparative In Vivo Efficacy Analysis: Arylpropionic Acid Derivatives as Anti-Inflammatory and Analgesic Agents
Abstract:
This guide provides a comparative analysis of the in vivo efficacy of arylpropionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). Due to the absence of published in vivo efficacy data for 3-(2,3-Dichlorophenyl)propanoic acid, this report focuses on well-characterized members of this class, namely Ibuprofen, Diclofenac, and Naproxen. The anti-inflammatory and analgesic properties of these drugs are evaluated using standardized preclinical models: carrageenan-induced paw edema and the hot plate test, respectively. This guide is intended for researchers, scientists, and drug development professionals to provide a baseline for the evaluation of novel arylpropionic acid derivatives.
Introduction to Arylpropionic Acid Derivatives and NSAIDs
Arylpropionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs) widely used for their analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, lipid mediators that play a crucial role in inflammation, pain, and fever.[4] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[5][6][7][8]
While specific in vivo efficacy data for this compound is not currently available in published literature, its structural classification as an arylpropionic acid suggests potential anti-inflammatory and analgesic activities. To provide a relevant comparative framework, this guide presents data from established NSAIDs within this class: Ibuprofen, Diclofenac, and Naproxen.
Signaling Pathway: Cyclooxygenase (COX) Inhibition
The anti-inflammatory and analgesic effects of arylpropionic acid-derived NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX-1 and COX-2 into prostaglandin H2 (PGH2). PGH2 is subsequently metabolized into various pro-inflammatory prostaglandins (like PGE2) and thromboxanes.[4][5][8] NSAIDs competitively inhibit the active site of COX enzymes, thereby reducing the production of these inflammatory mediators.
Figure 1: Simplified signaling pathway of NSAID action on the cyclooxygenase pathway.
Comparative In Vivo Anti-Inflammatory Efficacy
The carrageenan-induced paw edema model is a standard and widely used assay to evaluate the anti-inflammatory activity of compounds.[9][10][11] In this model, the injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory drug is measured by its ability to reduce this swelling compared to a control group.
Table 1: Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Ibuprofen | 40 | p.o. | 3 h | ~50% | [12] |
| Diclofenac | 5 | p.o. | 2 h | 56.17 ± 3.89 | [2] |
| 20 | p.o. | 3 h | 71.82 ± 6.53 | [2] | |
| 30 | p.o. | 3 h | Significant Inhibition | [13] | |
| Naproxen | 10 | i.v. | 3 h | Significant Inhibition | [14] |
Note: The exact percentage of inhibition can vary between studies due to differences in experimental conditions.
Comparative In Vivo Analgesic Efficacy
The hot plate test is a common method for assessing the central analgesic activity of drugs.[15][16][17] This test measures the reaction time of an animal placed on a heated surface. An increase in the latency to a pain response (such as licking the paws or jumping) indicates an analgesic effect.
Table 2: Analgesic Efficacy in the Hot Plate Test in Rodents
| Compound | Dose (mg/kg) | Route of Administration | Animal Model | Observation | Reference |
| Ibuprofen | 100 | Not Specified | Mice | Significant increase in pain threshold at 60 min | [18] |
| Diclofenac | 10 | i.p. | Rats | Significant decrease in paw movements | [1][3] |
| Naproxen | Not Specified | Not Specified | Rats | Significant reduction in paw licking response | [19] |
Note: The hot plate test is more effective for centrally acting analgesics; some studies suggest that traditional hot plate tests are less sensitive to NSAIDs unless an inflammatory state is induced.[20][21]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of in vivo efficacy data.
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for inducing acute inflammation.[9][10][11][22]
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard drug, and test compound groups.
-
Drug Administration: The test compound or standard drug (e.g., Ibuprofen, Diclofenac) is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (usually 30-60 minutes) before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Figure 2: Experimental workflow for the carrageenan-induced paw edema model.
Hot Plate Test in Rodents
This protocol is a standard method for assessing central analgesic activity.[15][16][17]
-
Animal Model: Mice or rats are commonly used.
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant level (e.g., 52-55°C).[15][23]
-
Acclimatization: Animals are allowed to acclimate to the testing room for at least 30-60 minutes before the experiment.[15]
-
Baseline Measurement: The baseline latency to a pain response (paw licking or jumping) is recorded for each animal before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[15][24]
-
Drug Administration: The test compound or standard analgesic is administered.
-
Post-Treatment Measurement: The latency to the pain response is measured at different time points after drug administration (e.g., 30, 60, 90, 120 minutes).[17]
-
Data Analysis: The increase in reaction time is calculated and compared between the treated and control groups.
Figure 3: Experimental workflow for the hot plate analgesic test.
Conclusion
While direct in vivo efficacy data for this compound is not available, the data presented for other arylpropionic acid derivatives such as Ibuprofen, Diclofenac, and Naproxen provide a strong indication of the potential anti-inflammatory and analgesic properties of this class of compounds. The carrageenan-induced paw edema and hot plate tests are robust and reproducible models for evaluating these effects. Future research on this compound should focus on conducting these standard in vivo assays to determine its efficacy profile and compare it to established NSAIDs. The experimental protocols and comparative data provided in this guide serve as a valuable resource for such investigations.
References
- 1. aub.edu.lb [aub.edu.lb]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preemptive analgesic effect of diclofenac: experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. phytopharmajournal.com [phytopharmajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. Hot plate test - Wikipedia [en.wikipedia.org]
- 17. In-Vivo Models for Management of Pain [scirp.org]
- 18. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. media.neliti.com [media.neliti.com]
- 20. digitalcommons.macalester.edu [digitalcommons.macalester.edu]
- 21. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Mouse Model of Small Fiber Neuropathy - JoVE Journal [jove.com]
- 24. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
benchmarking the synthesis of 3-(2,3-Dichlorophenyl)propanoic acid against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of synthetic methodologies for producing 3-(2,3-Dichlorophenyl)propanoic acid, a key intermediate in the development of various pharmaceutical agents. The selection of an optimal synthesis route is critical, influencing not only the efficiency and scalability of production but also the overall cost and environmental impact. Here, we present a detailed comparison of the malonic ester synthesis pathway with a hypothetical alternative based on nitrile hydrolysis, supported by detailed experimental protocols and quantitative data.
At a Glance: Comparison of Synthesis Methods
The following table summarizes the key performance indicators for the primary synthesis route (Malonic Ester Synthesis) and a potential alternative (Nitrile Hydrolysis Pathway). Data for the Malonic Ester Synthesis is extrapolated from established procedures for structurally similar halogenated phenylpropanoic acids.
| Performance Metric | Malonic Ester Synthesis | Nitrile Hydrolysis Pathway (Hypothetical) |
| Starting Materials | 2,3-Dichlorobenzyl chloride, Diethyl malonate | 2,3-Dichlorobenzyl cyanide |
| Overall Yield | ~80-85% | Estimated ~70-80% |
| Purity (crude) | High | Moderate to High |
| Reaction Time | ~18-24 hours | ~12-18 hours |
| Key Advantages | Well-established, reliable, high purity | Potentially fewer steps |
| Key Disadvantages | Multiple steps, use of strong base | Use of cyanide, potentially harsh hydrolysis conditions |
| Scalability | Readily scalable | Scalable with appropriate safety measures |
| Environmental Impact | Use of organic solvents and base | Generation of cyanide and acidic/basic waste |
Experimental Protocols
Method 1: Malonic Ester Synthesis
This well-established method involves the alkylation of diethyl malonate with 2,3-dichlorobenzyl chloride, followed by hydrolysis and decarboxylation. The protocol is adapted from a known procedure for the synthesis of similar halogenated phenylpropanoic acids.[1]
Step 1: Synthesis of Diethyl 2-(2,3-dichlorobenzyl)malonate
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 150 mL of absolute ethanol.
-
Carefully add 5.5 g (0.24 mol) of sodium metal in small pieces to the ethanol to prepare sodium ethoxide.
-
Once all the sodium has reacted, add 41.6 g (0.26 mol) of diethyl malonate dropwise.
-
Heat the mixture to 50-60°C and add 46.7 g (0.24 mol) of 2,3-dichlorobenzyl chloride dropwise over 1 hour.
-
After the addition is complete, reflux the mixture for 3 hours.
-
Distill off the ethanol under reduced pressure.
-
To the residue, add 100 mL of water and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(2,3-dichlorobenzyl)malonate.
Expected Yield: 93-95%
Step 2: Synthesis of this compound
-
To the crude diethyl 2-(2,3-dichlorobenzyl)malonate from the previous step, add a solution of 24 g (0.6 mol) of sodium hydroxide in 100 mL of water.
-
Heat the mixture to reflux and stir for 4 hours to ensure complete hydrolysis of the ester groups.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 1-2.
-
Heat the acidified mixture to 100-110°C to effect decarboxylation. Carbon dioxide evolution will be observed. Maintain this temperature for 2-3 hours until gas evolution ceases.
-
Cool the mixture and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Expected Yield for hydrolysis and decarboxylation: ~85-90%
Method 2: Nitrile Hydrolysis Pathway (Hypothetical Alternative)
This hypothetical route offers a more direct approach, starting from 2,3-dichlorobenzyl cyanide.
Step 1: Synthesis of this compound
-
In a 250 mL round-bottom flask equipped with a reflux condenser, place 2,3-dichlorobenzyl cyanide.
-
Add a 10 M aqueous solution of sulfuric acid.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The precipitated solid is collected by filtration and washed with cold water.
-
The crude product can be purified by recrystallization.
Data Presentation
The following table provides a comparative summary of the quantitative data for the two synthetic routes.
| Parameter | Malonic Ester Synthesis | Nitrile Hydrolysis Pathway (Hypothetical) |
| Starting Material | 2,3-Dichlorobenzyl chloride | 2,3-Dichlorobenzyl cyanide |
| Reagents | Diethyl malonate, Sodium ethoxide, NaOH, HCl | Sulfuric acid |
| Alkylation Yield | 93-95% | N/A |
| Hydrolysis/Decarboxylation Yield | ~85-90% | Estimated 70-80% |
| Overall Yield | ~80-85% | Estimated 70-80% |
| Reaction Time | ~18-24 hours | ~12-18 hours |
| Purity | High | Moderate to High |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic methods.
References
literature review of the therapeutic potential of halogenated arylpropanoic acids
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the therapeutic potential of halogenated arylpropanoic acids, focusing on their anti-inflammatory and anticancer activities. By presenting key experimental data in a comparative format, this review aims to facilitate the identification of promising candidates for further investigation.
Halogenation of arylpropanoic acids, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), has emerged as a promising strategy to enhance their therapeutic properties. The introduction of halogen atoms such as fluorine, chlorine, and bromine can significantly influence the potency, selectivity, and pharmacokinetic profile of these compounds, leading to improved anti-inflammatory efficacy and novel anticancer activities. This guide synthesizes findings from various studies to offer a comparative perspective on these halogenated derivatives.
Comparative Analysis of In Vitro Anti-Inflammatory Activity
The primary mechanism of the anti-inflammatory action of arylpropanoic acids is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. The comparative inhibitory activities of various halogenated and non-halogenated arylpropanoic acids against COX-1 and COX-2 are summarized below. A lower IC50 value indicates greater potency.
| Compound | Halogen Substitution | Target | IC50 (µM) | Reference |
| Ibuprofen | None | COX-1 | 1.69 | [1] |
| Naproxen | None | COX-1 | 1.79 | [1] |
| Fenoprofen | None | COX-1 | 5.14 | [1] |
| Ketorolac | None | COX-1 | 0.02 | [2] |
| COX-2 | 0.12 | [2] | ||
| Bromfenac | Bromine | COX-1 | 0.210 | [2] |
| COX-2 | 0.0066 | [2] | ||
| Fluorinated Cryptophycin Analogue | Fluorine | KB-3-1 cells | Low picomolar | [3] |
| Pentafluorophenyl Cryptophycin Analogue | Fluorine | KB-3-1 cells | Significantly less active | [3] |
Comparative Analysis of In Vitro Anticancer Activity
Recent studies have highlighted the potential of halogenated arylpropanoic acid derivatives as anticancer agents. Their cytotoxic effects against various cancer cell lines are presented below. A lower IC50 value indicates greater cytotoxicity.
| Compound Class | Halogen Substitution | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Brominated Acetophenone Derivatives | Bromine | MCF7 (Breast) | < 10 - 52.33 | [2] |
| A549 (Lung) | 11.80 - 60.93 | [2] | ||
| Caco2 (Colorectal) | 18.40 - 84.50 | [2] | ||
| PC3 (Prostate) | < 10 | [2] | ||
| Halogenated Flavanones | Chlorine | MDA-MB-231 (Breast) | 2.9 (for 3',6-dichloroflavanone) | [4] |
| PC3 (Prostate) | - | |||
| 2-aminopurin-6-thione derivative | Iodine/Fluorine | SW620 (Colon) | Pronounced inhibitory activity | [5] |
| 2-aminopurin-6-thione derivative | Iodine/Fluorine | HeLa (Cervical), Hep2 (Laryngeal), SW620 (Colon), L1210 (Murine Leukemia) | Selective inhibitory activity | [5] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood Assay)
This assay provides a physiologically relevant environment to assess the inhibitory activity of compounds against COX-1 and COX-2.[1]
Principle: Human whole blood serves as the source for both COX-1 (from platelets) and COX-2 (from lipopolysaccharide-stimulated monocytes). COX-1 inhibition is quantified by measuring the reduction in thromboxane B2 (TXB2) production, while COX-2 inhibition is determined by the decrease in prostaglandin E2 (PGE2) production.[1]
Methodology: [1]
-
COX-1 Activity:
-
Fresh human blood is incubated with varying concentrations of the test compound.
-
Platelet activation is induced to initiate clotting and subsequent TXB2 production.
-
After a defined incubation period, serum is collected for TXB2 analysis.
-
-
COX-2 Activity:
-
Aliquots of blood are pre-incubated with a selective COX-1 inhibitor to block its activity.
-
Lipopolysaccharide (LPS) is added to induce COX-2 expression and activity in monocytes.
-
The test compound is added at various concentrations, and plasma is collected after incubation for PGE2 analysis.
-
-
Quantification:
-
TXB2 and PGE2 levels are measured using enzyme-linked immunosorbent assay (ELISA) kits.
-
The IC50 values are calculated from the dose-response curves.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the halogenated arylpropanoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.
Signaling Pathways
Anti-Inflammatory Signaling Pathway
The primary anti-inflammatory mechanism of halogenated arylpropanoic acids involves the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.
Caption: Inhibition of the COX pathway by halogenated arylpropanoic acids.
Anticancer Signaling Pathway: Induction of Apoptosis
Several halogenated compounds have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of executioner caspases, leading to programmed cell death.
Caption: Apoptosis induction by halogenated arylpropanoic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis and biological evaluation of fluorinated cryptophycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogenated flavanones as potential apoptosis-inducing agents: synthesis and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of iodinated and fluorinated 9-(2-hydroxypropyl) and 9-(2-hydroxyethoxy)methyl purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(2,3-Dichlorophenyl)propanoic Acid: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 3-(2,3-Dichlorophenyl)propanoic acid, ensuring operational compliance and laboratory safety for researchers, scientists, and drug development professionals.
The proper disposal of this compound, a halogenated organic compound, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a step-by-step procedure for its safe handling and disposal.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid material or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Quantitative Data Summary
While detailed quantitative data for this compound is not extensively available in all public safety data sheets, the following table summarizes key information. Users should always refer to the specific safety data sheet provided by their chemical supplier for the most accurate and complete data.
| Property | Data |
| CAS Number | 57915-79-4 |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Physical Form | Solid |
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Codes | P261, P305, P338, P351 |
| Storage Temperature | Room Temperature |
Hazard statement codes indicate: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Precautionary statement codes relate to avoiding breathing dust and proper actions in case of eye contact.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Chlorinated organic compounds require high-temperature incineration in specialized facilities.[2]
Step 1: Waste Segregation
Proper segregation is the foundational step in safe chemical waste disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and materials contaminated with it. The container must be in good condition and compatible with the chemical.
-
Halogenated Waste Stream: This compound must be disposed of as halogenated organic waste.[3] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[3]
-
Avoid Mixing: Never mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.[2]
Step 2: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
"Hazardous Waste": The container must be clearly marked with the words "Hazardous Waste."
-
Chemical Name: List the full chemical name: "this compound."
Step 3: Storage
Temporary storage of the hazardous waste container within the laboratory must adhere to safety regulations.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secure and Closed: Keep the container securely closed at all times, except when adding waste.
-
Secondary Containment: It is best practice to store the container in a secondary containment unit to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full (do not exceed 80% capacity) or the accumulation time limit is approaching, contact your institution's EHS department to arrange for a pickup.
-
Licensed Disposal Company: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the chemical waste.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.[4] For a larger spill or a spill of the compound in a solvent, use an inert absorbent material, such as vermiculite or sand, to contain and collect the waste.[5] Report all spills to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling 3-(2,3-Dichlorophenyl)propanoic Acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for -3-(2,3-Dichlorophenyl)propanoic acid (CAS 57915-79-4), including operational and disposal plans.
Chemical Identifier:
-
Name: 3-(2,3-Dichlorophenyl)propanoic acid
-
CAS Number: 57915-79-4
Hazard Identification: Based on available safety data, this compound presents the following hazards:
-
Harmful if swallowed (H302).
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure when handling this compound. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes/Face | Safety Goggles and/or Face Shield | Wear chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133.[1][2] A face shield is recommended for tasks with a higher risk of splashing. |
| Skin/Body | Chemical-Resistant Gloves, Laboratory Coat | Handle with gloves that have been inspected prior to use.[1] A laboratory coat should be worn to prevent skin exposure.[3] |
| Respiratory | Fume Hood or Respirator | Always work in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust.[1][3] If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2] |
Operational Plan
Adherence to a strict operational plan is essential for the safe handling and storage of this compound.
Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid the formation of dust and aerosols.[1]
-
Work in a well-ventilated area, preferably a chemical fume hood.[4]
-
Do not eat, drink, or smoke when using this product.[5]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance. All waste containing this compound should be treated as hazardous waste.
Waste Collection:
-
Collect all waste materials, including unused compounds and contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, sealed, and chemically compatible container.[6] The container must be labeled with the words "HAZARDOUS WASTE" and the chemical name.[6]
Disposal Method:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Waste material must be disposed of in accordance with local, state, and federal regulations.[1] Do not let the product enter drains.[1]
Below is a diagram illustrating the workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
